2-Hydroxy-2',4'-dimethylchalcone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11,18H,1-2H3 |
InChI Key |
UURALUILAZJMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Biological Activity of 2'-Hydroxy-Dimethylchalcone Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the biological activities of structurally related analogs of 2-Hydroxy-2',4'-dimethylchalcone, as specific comprehensive data for this exact compound is limited in the cited literature. The findings primarily relate to compounds such as 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), which serve as important representatives of this chemical class.
Abstract
Chalcones, belonging to the flavonoid family, are recognized for their diverse and potent pharmacological properties.[1][2] The presence of a 2'-hydroxyl group on the A-ring is a critical structural feature that often enhances bioactivity. This technical guide provides an in-depth review of the biological activities of 2'-hydroxy-dimethylchalcone analogs, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial effects. Quantitative data from various in vitro and in vivo studies are systematically presented in tables for comparative analysis. Detailed experimental protocols for key assays are provided, and crucial molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and structure-activity relationships.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids abundantly found in plants and have been a subject of intense research due to their broad therapeutic potential.[1][3] Their biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, are profoundly influenced by the substitution pattern on their two aromatic rings (A and B).[1][3] The 2'-hydroxychalcone scaffold is of particular interest, as the hydroxyl group can participate in hydrogen bonding and chelation, significantly modulating the molecule's interaction with biological targets.[3] This review focuses on dimethyl-substituted 2'-hydroxychalcones, such as 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), to provide a consolidated overview of their demonstrated biological effects and mechanisms of action.
Synthesis of 2'-Hydroxychalcones
The primary method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.[2][4]
General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a generalized procedure based on methodologies for synthesizing 2'-hydroxychalcone derivatives.[2][5]
-
Reaction Setup: Dissolve equimolar amounts of the appropriate 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol or isopropyl alcohol, in a flask.[4][5]
-
Catalyst Addition: While stirring, add a solution of a base catalyst (e.g., 20-40% aqueous NaOH or KOH) dropwise to the mixture.[4][5] The reaction is often cooled to 0°C to improve yield and purity.[4]
-
Reaction Execution: Stir the mixture at room temperature or reflux for a period ranging from 4 to 24 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).[5]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath and acidify it with a dilute acid (e.g., 10% HCl) until a precipitate forms.[5]
-
Purification: Filter the resulting solid precipitate, wash it with cold water or cold ethanol to remove impurities, and then dry it. Further purification can be achieved through recrystallization from an appropriate solvent like ethanol or hexane/ethyl acetate.[5]
Anticancer Activity
Several dimethylated 2'-hydroxychalcone derivatives, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), exhibit significant cytotoxic and antitumor activities across a range of cancer cell lines.[6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of DMC and its derivatives have been quantified, with IC50 values indicating potent activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SH-SY5Y (Neuroblastoma) | 5.20 (for 4'-O-caproylated derivative) | [6] |
| A-549 (Lung) | 9.99 (for 4'-O-benzylated derivative) | [6] | |
| FaDu (Pharyngeal) | 13.98 (for 4'-O-benzylated derivative) | [6] | |
| HT-29 (Colon) | >19.69 | [6] | |
| MDA-MB-231 (Breast) | >18.13 | [6] | |
| Generic 2'-Hydroxychalcone | MCF-7 (Breast) | 37.74 | [7] |
| CMT-1211 (Breast) | 34.26 | [7] | |
| Other Trimethoxychalcones | Hela (Cervical) | 3.204 (for compound B3) | [8] |
| MCF-7 (Breast) | 3.849 (for compound B3) | [8] |
Mechanism of Anticancer Action
The anticancer effects of these chalcones are mediated through multiple mechanisms, primarily the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: 2'-Hydroxychalcone derivatives have been shown to trigger programmed cell death. For instance, 2'-hydroxychalcone induces apoptosis by downregulating the anti-apoptotic protein Bcl-2.[9] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade (caspase-9 and caspase-3), which culminates in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP) and subsequent cell death.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, preventing them from dividing.
-
Inhibition of NF-κB Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. 2'-Hydroxychalcone has been found to inhibit the activation of NF-κB, contributing to its anticancer effects.[7][9]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11]
-
Cell Seeding: Seed cells (e.g., 10⁴–10⁵ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[13] The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Activity
2'-hydroxychalcone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[1][14]
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory potential has been quantified through various in vitro and in vivo assays.
| Compound | Assay/Model | Effect | Reference |
| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Enzymatic lipid peroxidation | Inhibition | [1][15] |
| LTB4 release from human neutrophils | Reduction | [15] | |
| 2-hydroxy-2,4-dimethoxychalcone | Carrageenan-induced paw edema (mice) | 78.9% inhibition (at 200 mg/kg) | [16] |
| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | Nitric Oxide (NO) production (RAW 264.7 cells) | Inhibition | [1] |
| 2',4'-dimethoxychalcone | NO, TNF-α, IL-6, IL-1β production (RAW 264.7 cells) | Decrease in expression | [17] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of these chalcones is largely attributed to their ability to suppress the production of pro-inflammatory mediators.
-
Inhibition of Inflammatory Enzymes: They inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins (PGE2), respectively, which are key mediators of inflammation.[1][18]
-
Suppression of Cytokines: 2'-hydroxychalcones can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated by lipopolysaccharide (LPS).[17][18]
-
Modulation of Signaling Pathways: The underlying mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. By preventing the activation of NF-κB, these chalcones block the transcription of numerous pro-inflammatory genes.[9]
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable product of NO, in the supernatant of cultured macrophages using the Griess reagent.[19][20]
-
Cell Culture: Seed RAW 264.7 macrophage cells (e.g., 1-2 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[21][22]
-
Treatment: Treat the cells with various concentrations of the chalcone compound for 1-2 hours before stimulating them with an inflammatory agent like lipopolysaccharide (LPS, e.g., 1 µg/mL).[23]
-
Incubation: Incubate the plates for an additional 24 hours at 37°C.[19][23]
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[20]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (typically a mix of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[20]
-
Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.[23] The amount of nitrite is determined using a sodium nitrite standard curve.
Antimicrobial and Antifungal Activity
Chalcone derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][24]
Quantitative Data: Antimicrobial Susceptibility
The efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.
| Compound Class | Microorganism | Result (MIC or Zone of Inhibition) | Reference |
| C-benzylated Dihydrochalcones | Escherichia coli | 30 mm zone (at 100 µg/cm³) | [24] |
| Salmonella typhi | 35 mm zone (at 100 µg/cm³) | [24] | |
| Staphylococcus aureus | 22 mm zone (at 100 µg/cm³) | [24] | |
| Aspergillus niger | 25 mm zone (at 100 µg/cm³) | [24] | |
| Candida albicans | 20 mm zone (at 100 µg/cm³) | [24] | |
| 4-hydroxy-2-methylchalcone | Escherichia coli | Better activity than against S. aureus | [25] |
| Novel Cystobactamids | MDR E. coli | MIC range: 0.125–8 µg/mL | [26] |
| Novel Chelocardins | MDR E. coli | MIC range: 0.5–8 µg/mL | [26] |
Experimental Protocol: Agar Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[27][28]
-
Prepare Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[27][29]
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, remove excess fluid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[28][29]
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the test chalcone onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[29]
-
Incubate: Invert the plates and incubate them under appropriate conditions (e.g., 35°C for 18-24 hours).[30]
-
Measure Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[28] The size of the zone indicates the susceptibility of the microorganism to the compound.[30]
Structure-Activity Relationship (SAR)
The biological activity of 2'-hydroxychalcones is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic rings.
-
Importance of 2'-OH Group: The 2'-hydroxyl group is crucial for many biological activities. It can form an intramolecular hydrogen bond with the adjacent carbonyl group, which influences the molecule's conformation and its ability to interact with biological targets.[3][6] Its presence is often linked to enhanced antioxidant and anticancer effects.[6]
-
Influence of Ring Substituents:
-
Electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) groups generally enhance biological activities. Their number and position are critical.[3]
-
For anticancer activity, derivatization at the 4'-OH position of DMC has been shown to significantly increase cytotoxicity compared to the parent compound.[6]
-
The presence of halogen atoms on the B-ring can also modulate activity, with some studies showing that bromo-substituents enhance the inhibition of nitric oxide production.[1]
-
Conclusion
Dimethyl-substituted 2'-hydroxychalcone analogs represent a class of compounds with significant therapeutic potential. The available data, primarily from studies on compounds like DMC, demonstrate potent anticancer, anti-inflammatory, and antimicrobial activities. These effects are mediated through the modulation of critical cellular pathways, including the induction of apoptosis, inhibition of NF-κB signaling, and suppression of key inflammatory enzymes. The structure-activity relationship highlights the pivotal role of the 2'-hydroxyl group and the substitution patterns on both aromatic rings. Further research, including the synthesis and evaluation of a broader range of derivatives and specific investigation into this compound, is warranted to fully explore their potential as lead compounds for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. dovepress.com [dovepress.com]
- 15. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 22. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. asm.org [asm.org]
- 28. hardydiagnostics.com [hardydiagnostics.com]
- 29. microbenotes.com [microbenotes.com]
- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Multifaceted Mechanism of Action of 2'-Hydroxychalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are aromatic ketones that serve as precursors for a wide variety of biologically active molecules. The subclass of 2'-hydroxychalcones, characterized by a hydroxyl group at the 2' position of the A-ring, has garnered significant scientific interest due to its diverse pharmacological properties. These compounds have demonstrated potent anti-inflammatory, cytotoxic, and antioxidant activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of 2'-hydroxychalcones, with a focus on derivatives sharing structural similarities with 2-Hydroxy-2',4'-dimethylchalcone. While specific data for this compound is limited in the current body of scientific literature, this guide will extrapolate from closely related analogues to provide a comprehensive overview of the core mechanisms governing the bioactivity of this class of compounds.
Core Mechanisms of Action
The biological effects of 2'-hydroxychalcones are multifaceted, primarily revolving around their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of 2'-hydroxychalcones are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of several key signaling pathways:
-
Inhibition of Pro-inflammatory Enzymes: 2'-hydroxychalcone derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][2]
-
Modulation of NF-κB and AP-1 Signaling: These compounds can inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central regulators of the inflammatory response.[1] Inhibition of these pathways leads to a downstream reduction in the expression of various pro-inflammatory cytokines and chemokines.[1]
-
Inhibition of Leukotriene B4 (LTB4) Release: Certain 2'-hydroxychalcones have been observed to reduce the release of LTB4 from neutrophils, a potent lipid mediator of inflammation.[3]
Cytotoxic Activity
The cytotoxic effects of 2'-hydroxychalcones against various cancer cell lines are mediated through the induction of apoptosis and cell cycle arrest. The primary mechanisms include:
-
Induction of the Intrinsic Apoptosis Pathway: These compounds can trigger the mitochondrial-dependent apoptosis pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bak/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.[4]
-
Generation of Reactive Oxygen Species (ROS): Some 2'-hydroxychalcones can induce cytotoxicity by increasing the intracellular levels of reactive oxygen species (ROS).[5] Elevated ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis.[5]
-
Cell Cycle Arrest: Chalcone derivatives have been reported to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[6]
-
Interaction with Cyclin-Dependent Kinase 2 (CDK2): Molecular docking studies suggest that some of these compounds can interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, potentially contributing to their anti-proliferative effects.[6]
Antioxidant Activity
The antioxidant properties of 2'-hydroxychalcones are primarily due to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
-
Direct Radical Scavenging: The phenolic hydroxyl group on the chalcone scaffold can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]
-
Inhibition of Lipid Peroxidation: These compounds have been shown to inhibit enzymatic lipid peroxidation, protecting cell membranes from oxidative damage.[3]
-
Enhancement of Endogenous Antioxidants: Some derivatives can increase the cellular levels of glutathione (GSH) and the activity of superoxide dismutase (SOD), key components of the cellular antioxidant defense system.[8]
Quantitative Data on Bioactivities of 2'-Hydroxychalcone Derivatives
The following tables summarize the quantitative data for various 2'-hydroxychalcone derivatives, illustrating their potency in different biological assays. It is important to note that this data is for structurally related compounds and not for this compound itself.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Cytotoxicity | 10.5 ± 0.8 µM | [4] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 | Cytotoxicity | 12.2 ± 0.9 µM | [4] |
| 4'-O-caproylated-DMC | SH-SY5Y | Cytotoxicity | 5.20 µM | [6] |
| 4'-O-methylated-DMC | SH-SY5Y | Cytotoxicity | 7.52 µM | [6] |
| 4'-O-benzylated-DMC | A-549 | Cytotoxicity | 9.99 µM | [6] |
| 4'-O-benzylated-DMC | FaDu | Cytotoxicity | 13.98 µM | [6] |
Table 1: Cytotoxic Activity of 2'-Hydroxychalcone Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various 2'-hydroxychalcone derivatives against different cancer cell lines.
| Compound | Assay | Activity | Reference |
| 2-Hydroxy-2,4-dimethoxychalcone | DPPH radical scavenging | % antioxidant activity: 14.42 - 48.99% | [9] |
| 4-hydroxychalcone | DPPH radical scavenging | % antioxidant activity: 17.09 - 24.83% | [9] |
| 2'-hydroxychalcone 4b | DPPH radical scavenging | 82.4% inhibition | [7] |
| 2'-hydroxychalcone 4b | Lipid peroxidation inhibition | 82.3% inhibition | [7] |
Table 2: Antioxidant Activity of 2'-Hydroxychalcone Derivatives. This table summarizes the antioxidant potential of different 2'-hydroxychalcones as determined by their ability to scavenge free radicals and inhibit lipid peroxidation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 2'-hydroxychalcone derivatives.
Figure 1: Anti-inflammatory signaling pathway of 2'-hydroxychalcones.
Figure 2: Intrinsic apoptosis pathway induced by 2'-hydroxychalcones.
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the study of 2'-hydroxychalcones.
Synthesis of 2'-Hydroxychalcones
The synthesis of 2'-hydroxychalcones is typically achieved through a Claisen-Schmidt condensation reaction.[10]
-
Materials: Substituted 2'-hydroxyacetophenone, substituted benzaldehyde, ethanol, aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Add the aqueous KOH or NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[10]
-
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Materials: Cells (e.g., cancer cell lines), cell culture medium, 2'-hydroxychalcone derivative, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2'-hydroxychalcone derivative for a specified time (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.[8]
-
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[7]
-
Materials: 2'-hydroxychalcone derivative, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, methanol.
-
Procedure:
-
Prepare different concentrations of the 2'-hydroxychalcone derivative in methanol.
-
Add the DPPH solution to each concentration of the compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.[7]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Materials: Cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat cells with the 2'-hydroxychalcone derivative and then lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay kit.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Conclusion
2'-Hydroxychalcones represent a versatile class of compounds with significant therapeutic potential. Their mechanism of action is complex, involving the modulation of multiple signaling pathways that are critical in the pathogenesis of inflammatory diseases and cancer. The ability to inhibit pro-inflammatory mediators, induce apoptosis in cancer cells, and combat oxidative stress underscores their importance in drug discovery and development. While further research is required to elucidate the specific mechanisms of individual derivatives such as this compound, the collective evidence strongly supports the continued investigation of this promising class of natural product-inspired molecules. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological activities of these compounds and unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone to PC12 cells against cytotoxicity induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
A Technical Guide to the Spectroscopic and Biological Characteristics of 2'-Hydroxychalcones, with a Focus on 2-Hydroxy-2',4'-dimethylchalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. The 2'-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide summarizes the typical spectroscopic data for 2'-hydroxychalcones, outlines a general experimental protocol for their synthesis, and describes a key signaling pathway through which they exert their biological effects.
Synthesis of 2'-Hydroxychalcones
The most common and straightforward method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation reaction.[3] This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
A solution of a substituted 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) is prepared in ethanol. To this stirred solution, an aqueous solution of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise.[3] The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a dilute acid, such as hydrochloric acid (HCl), to precipitate the chalcone. The resulting solid is collected by filtration, washed, and purified, typically by recrystallization, to yield the pure 2'-hydroxychalcone.[4]
Caption: General workflow for the synthesis of 2'-hydroxychalcones via Claisen-Schmidt condensation.
Spectroscopic Data
The structural characterization of 2'-hydroxychalcones is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of 2'-hydroxychalcones display characteristic signals. The proton of the 2'-hydroxyl group is typically observed as a sharp singlet at a downfield chemical shift (δ 10-13 ppm) due to strong intramolecular hydrogen bonding with the carbonyl group.[6] The two vinylic protons of the α,β-unsaturated system appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[6] The aromatic protons resonate in the region of δ 6.5-8.0 ppm.
¹³C NMR: The carbon NMR spectra show the carbonyl carbon signal in the range of δ 185-195 ppm.[6] The α- and β-carbons of the enone system typically appear around δ 116-128 ppm and δ 137-145 ppm, respectively.[6] The signals for the aromatic carbons are observed between δ 115 and 165 ppm.
Infrared (IR) Spectroscopy
The IR spectra of 2'-hydroxychalcones exhibit a strong absorption band for the C=O stretching vibration, typically in the range of 1630-1660 cm⁻¹. The O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group appears as a broad band between 3000 and 3500 cm⁻¹. The C=C stretching of the enone system is observed around 1550-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the chalcones. The molecular ion peak (M⁺) is typically observed, and fragmentation often occurs at the C-C bonds adjacent to the carbonyl group.
Summary of Spectroscopic Data
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |
| ¹H NMR | 2'-OH proton (singlet) | δ 10-13 ppm[6] |
| Vinylic protons (doublets, J ≈ 15-16 Hz) | δ 7.0-8.5 ppm[6] | |
| Aromatic protons (multiplets) | δ 6.5-8.0 ppm | |
| ¹³C NMR | Carbonyl carbon | δ 185-195 ppm[6] |
| β-carbon (C=C) | δ 137-145 ppm[6] | |
| α-carbon (C=C) | δ 116-128 ppm[6] | |
| Aromatic carbons | δ 115-165 ppm | |
| IR | C=O stretch | 1630-1660 cm⁻¹ |
| O-H stretch (broad) | 3000-3500 cm⁻¹ | |
| C=C stretch | 1550-1600 cm⁻¹ | |
| MS | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight |
Biological Activity and Signaling Pathway
2'-Hydroxychalcones have been shown to possess a variety of biological activities, with anti-inflammatory and anticancer effects being particularly prominent. One of the key mechanisms underlying these activities is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response, cell proliferation, and survival.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory and pro-survival genes.[1]
2'-Hydroxychalcones can inhibit this pathway at various points. For instance, they have been shown to suppress the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[1] This leads to a downregulation of NF-κB target genes, resulting in anti-inflammatory and pro-apoptotic effects.
References
- 1. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide to the Chemical Structure and Properties of Dimethylchalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylchalcones, a subclass of the chalcone family of compounds, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, further substituted with two methyl groups at various positions. These structural motifs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of dimethylchalcones, with a focus on their potential as therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this area.
Chemical Structure and Isomerism
Chalcones possess a 1,3-diphenyl-2-propen-1-one backbone. The dimethylchalcone-derivatives feature two additional methyl groups on this basic structure. The position of these methyl groups on the two aromatic rings (Ring A, attached to the carbonyl group, and Ring B, attached to the vinyl group) gives rise to a variety of isomers, each with potentially unique physicochemical and biological properties. The general structure and a few examples of dimethylchalcone isomers are depicted below.
General Structure of Chalcones:
Examples of Dimethylchalcone Isomers:
-
2',4'-Dimethylchalcone: Methyl groups on Ring A.
-
3,4-Dimethylchalcone: Methyl groups on Ring B.
-
4,4'-Dimethylchalcone: One methyl group on Ring A and one on Ring B.
The specific substitution pattern significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological activity.
Physicochemical Properties
The physicochemical properties of dimethylchalcones are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics. These properties are summarized in the tables below.
Table 1: General Physicochemical Properties of Selected Dimethylchalcones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| trans-4,4'-Dimethylchalcone | C₁₇H₁₆O | 236.31 | 128 - 130 | 389.3 at 760 mmHg | Crystalline solid |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C₁₈H₁₈O₄ | 302.33 | 124.5 - 126.4 | Not available | Orange needle crystals[1] |
| 3,4,5-Trimethoxy-3',4'-dimethoxychalcone | C₂₀H₂₂O₅ | 358.39 | 121 - 122 | Not available | Yellow crystals[2] |
| 2,4,6-Trimethoxy-3',4'-dimethoxychalcone | C₂₀H₂₂O₅ | 358.39 | 150 - 151 | Not available | Yellow crystal[2] |
Table 2: Spectroscopic Data of a Representative Dimethylchalcone (2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone) [1]
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, ppm) | δ 13.61 (1H, s, chelated -OH), 7.99 (1H, d, J=15.7 Hz, H-β), 7.84 (1H, d, J=15.7 Hz, H-α), 7.60-7.68 (m, Ar-H), 7.36-7.45 (m, Ar-H), 5.39 (1H, s, -OH), 3.67 (3H, s, -OCH₃), 2.15 (3H, s, -CH₃), 2.13 (3H, s, -CH₃) |
| ¹³C NMR | Not fully reported in the source, but key chalcone signals are expected. |
| IR (cm⁻¹) | 3545 (-OH), 1632 (C=O, conjugated ketone) |
| UV-Vis (λmax, nm) | Not reported in the source. |
| Mass Spectrometry (HRMS-ESI) | m/z 321.1100 [M+Na]⁺ |
Synthesis of Dimethylchalcones
The most prevalent method for synthesizing chalcones, including dimethylchalcones, is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.
General Reaction Scheme
Detailed Experimental Protocol: Synthesis of 4,4'-Dimethylchalcone[3]
Materials:
-
4-Methylacetophenone
-
4-Methylbenzaldehyde
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Distilled water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.
-
Stir the solution at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and the base catalyst.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 4,4'-dimethylchalcone.
Characterization: The purity and identity of the synthesized compound should be confirmed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[3]
Experimental Workflow
References
- 1. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-Dimethylchalcone | 13565-37-2 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxy-2',4'-dimethylchalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific chalcone derivative, 2-Hydroxy-2',4'-dimethylchalcone, utilizing the Claisen-Schmidt condensation. This compound, with its hydroxyl and dual methyl substitutions, presents a scaffold for further derivatization and biological evaluation.
Reaction Scheme
The synthesis of this compound proceeds through the Claisen-Schmidt condensation of 2'-hydroxy-4'-methylacetophenone and 2-methylbenzaldehyde in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of analogous 2'-hydroxychalcones.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
2'-Hydroxy-4'-methylacetophenone
-
2-Methylbenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2'-hydroxy-4'-methylacetophenone and 0.01 mol of 2-methylbenzaldehyde in 25-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Preparation of Base Solution: In a separate beaker, prepare a 40-60% (w/v) aqueous solution of sodium hydroxide. For example, dissolve 4-6 g of NaOH in 10 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Initiation: Cool the ethanolic solution of the reactants in an ice bath. Slowly add the sodium hydroxide solution dropwise to the stirred reactant mixture over a period of 10-15 minutes. The reaction mixture will typically develop a deep color and may become thick.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 4-6 hours. For less reactive substrates, gentle heating (40-50°C) may be required.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid with constant stirring until the pH is acidic (pH 2-3). This will precipitate the chalcone product, which is often a yellow to orange solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The purity of the chalcone can be further enhanced by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Presentation
Table 1: Reactants and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2'-Hydroxy-4'-methylacetophenone | C₉H₁₀O₂ | 150.17 | Ketone |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | Aldehyde |
| This compound | C₁₇H₁₆O₂ | 252.31 | Product |
Table 2: Physicochemical and Spectroscopic Data of this compound (Predicted/Representative)
| Parameter | Predicted/Representative Value |
| Yield | 70-90% (Typical for Claisen-Schmidt condensations of similar substrates) |
| Melting Point | 120-140 °C (Range is estimated based on similar substituted chalcones) |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~12.5 (s, 1H, -OH), 7.8-8.2 (d, 1H, H-β), 7.2-7.7 (m, aromatic protons), 6.8-7.0 (m, aromatic protons), 2.4-2.6 (s, 3H, -CH₃), 2.2-2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~193 (C=O), ~163 (C-OH), ~145 (C-β), ~120 (C-α), 118-140 (aromatic carbons), ~21 (-CH₃), ~20 (-CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3400 (-OH, broad), ~1640 (C=O, conjugated), ~1580-1600 (C=C, aromatic and olefinic), ~1250 (C-O) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₇H₁₇O₂⁺: 253.1223; found: ~253.1 |
Mechanism of Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a series of equilibrium steps:
-
Enolate Formation: The base (hydroxide ion) abstracts an acidic α-proton from the ketone (2'-hydroxy-4'-methylacetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (2-methylbenzaldehyde), forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation step) to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the α,β-unsaturated ketone, the final chalcone product.
Caption: Stepwise mechanism of the Claisen-Schmidt condensation.
Applications and Significance
This compound, as a member of the chalcone family, is a valuable scaffold for further chemical modifications to develop novel therapeutic agents. The presence of the 2'-hydroxyl group is a key structural feature in many biologically active chalcones and flavonoids, often contributing to their antioxidant and enzyme-inhibitory activities. The methyl groups can influence the lipophilicity and steric properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile.
Potential areas of application for this and related chalcones include:
-
Anticancer Drug Discovery: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
-
Anti-inflammatory Agents: Many chalcones exhibit anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.
-
Antioxidant Research: The phenolic hydroxyl group can act as a radical scavenger, making these compounds potential antioxidants for mitigating oxidative stress.
-
Antimicrobial Development: Chalcones have demonstrated activity against a range of bacteria and fungi.
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of this compound. The detailed protocol and mechanistic insights provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into the biological activities of this specific chalcone derivative is warranted to explore its therapeutic potential.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-Hydroxy-2',4'-dimethylchalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anticancer properties. 2-Hydroxy-2',4'-dimethylchalcone and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, making these compounds promising candidates for further investigation as chemotherapeutic agents.[1][2]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Furthermore, it summarizes reported cytotoxic activities and elucidates the potential underlying signaling pathways.
Data Presentation: Cytotoxic Activity
The cytotoxic potential of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a closely related compound, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [3][4] |
| HeLa | Cervical Cancer | 10.05 ± 0.22 | [5] |
| C-33A | Cervical Cancer | 15.76 ± 1.49 | [5] |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | [5] |
| A-549 | Lung Cancer | 9.99 (for a benzylated derivative) | [2][6] |
| FaDu | Pharyngeal Cancer | 13.98 (for a benzylated derivative) | [2][6] |
| SH-SY5Y | Neuroblastoma | 5.20 (for a caproylated derivative) | [2][6] |
Note: The cytotoxicity of chalcone derivatives can be influenced by substitutions on the core structure.
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro cytotoxicity of this compound.
Caption: A schematic of the key steps involved in the in vitro cytotoxicity assessment of this compound.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., PANC-1, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[7]
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the chalcone.
-
Include control wells: cells treated with medium containing 0.1% DMSO (vehicle control) and untreated cells.[7]
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][9]
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway
Studies on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) suggest that its cytotoxic effects are mediated through the induction of the intrinsic apoptotic pathway.[1] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[4]
Caption: A diagram illustrating the proposed intrinsic apoptotic pathway induced by this compound.
The proposed mechanism involves the chalcone inducing an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak.[1] This shift in the Bcl-2/Bak ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[1] Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1] Furthermore, some studies indicate that these chalcones can also induce cell cycle arrest, for instance in the G0/G1 phase, contributing to their anti-proliferative effects.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anjs.edu.iq [anjs.edu.iq]
- 10. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]
Application Notes and Protocols for 2-Hydroxy-2',4'-dimethylchalcone in Lipoxygenase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Hydroxy-2',4'-dimethylchalcone in lipoxygenase (LOX) inhibition assays. This document includes an overview of the compound's potential, comparative data from related chalcones, a detailed experimental protocol for in vitro assays, and a visualization of the lipoxygenase signaling pathway.
Introduction
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory properties. A significant mechanism underlying their anti-inflammatory effects is the inhibition of enzymes involved in the arachidonic acid cascade, such as lipoxygenases (LOXs). This compound belongs to this promising class of molecules. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Therefore, inhibiting LOX is a critical strategy in the development of novel anti-inflammatory therapeutics.
Data Presentation: Lipoxygenase Inhibitory Activity of Related 2'-Hydroxychalcones
To provide a framework for evaluating the potential of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of various 2'-hydroxychalcone derivatives against soybean lipoxygenase (a common model for human 5-LOX).
| Compound | IC50 (µM) | Reference |
| 2'-hydroxy-4'-methoxymethoxy-2,4,5-trimethoxy-chalcone | 45 | --INVALID-LINK--[1] |
| Chalcone with two hydroxyl substituents on ring B | 70 | --INVALID-LINK--[1] |
| 2'-hydroxy-2,4,5-trimethoxy-chalcone | 75 | --INVALID-LINK--[1] |
| This compound | TBD | To be determined through experimental assay |
TBD: To Be Determined
A structurally related compound, 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone, has been shown to reduce the release of leukotriene B4 (LTB4) from human neutrophils, which is an indirect indicator of lipoxygenase pathway inhibition[2].
Experimental Protocols
This section provides a detailed methodology for a spectrophotometric lipoxygenase inhibition assay, which can be adapted for testing this compound. The assay is based on the measurement of the formation of hydroperoxydienes from a suitable fatty acid substrate, such as linoleic or arachidonic acid, which results in an increase in absorbance at 234 nm.
Materials and Reagents
-
Soybean Lipoxygenase (Type I-B, from Glycine max)
-
This compound (or other test compounds)
-
Linoleic acid (or arachidonic acid) as the substrate
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control (e.g., Nordihydroguaiaretic acid - NDGA, or Quercetin)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in sodium phosphate buffer. The final concentration in the assay cuvette should be determined based on the specific activity of the enzyme lot to achieve a linear rate of reaction for at least 3-5 minutes. A typical final concentration is around 165 U/mL. Keep the enzyme solution on ice throughout the experiment.
-
Substrate Solution: Prepare a stock solution of linoleic acid. The final concentration in the assay cuvette is typically in the range of 100-200 µM.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Test Compound Dilutions: Prepare serial dilutions of the stock solution in DMSO to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a quartz cuvette, add the following in order:
-
Sodium phosphate buffer (to bring the final volume to 1 ml)
-
Test compound solution (e.g., 10 µl of the desired dilution)
-
Enzyme solution
-
-
Mix the contents of the cuvette gently and incubate at room temperature (25°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add the substrate solution to the cuvette, mix quickly, and immediately start recording the absorbance at 234 nm.
-
Monitor the increase in absorbance for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).
-
Control Reactions:
-
Negative Control (100% activity): Replace the test compound solution with an equal volume of DMSO.
-
Blank: Contains the buffer and substrate but no enzyme.
-
Positive Control: Use a known lipoxygenase inhibitor (e.g., NDGA) in place of the test compound.
-
Data Analysis
-
Calculate the rate of the reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time curve for both the control and the samples with the test compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by using a suitable software for non-linear regression analysis.
Visualizations
Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes. Inhibition of this enzyme by compounds like this compound can block the production of these inflammatory mediators.
Caption: The 5-Lipoxygenase signaling cascade.
Experimental Workflow for Lipoxygenase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory potential of this compound on lipoxygenase activity.
Caption: Lipoxygenase inhibition assay workflow.
Conclusion
This compound represents a promising candidate for the inhibition of lipoxygenase, a key enzyme in the inflammatory pathway. While direct inhibitory data for this specific compound is pending experimental determination, the information and protocols provided herein offer a solid foundation for researchers to conduct these evaluations. The provided experimental design, when executed with appropriate controls, will allow for the accurate determination of the IC50 value and the elucidation of the inhibitory potential of this compound, contributing to the development of novel anti-inflammatory agents.
References
High-Yield Synthesis of Substituted Chalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted chalcones, a class of organic compounds with significant interest in medicinal chemistry and materials science. The described methods focus on efficiency, yield, and environmentally conscious approaches, making them suitable for modern research and development laboratories.
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, serve as crucial intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The methods detailed below—Claisen-Schmidt condensation, microwave-assisted synthesis, and ultrasound-assisted synthesis—offer versatile and efficient routes to a diverse array of substituted chalcones.
Comparative Data of High-Yield Synthesis Methods
The following table summarizes quantitative data from various high-yield synthesis methods for substituted chalcones, allowing for easy comparison of their efficiencies.
| Synthesis Method | Chalcone Synthesized (Substituents) | Reactants | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Claisen-Schmidt Condensation | 4-Chloro-4'-methyl chalcone | 4-Methylacetophenone, 4-Chlorobenzaldehyde | NaOH | Conventional heating | 76.7-90.4 | [4] |
| 4-Methoxy-4'-methyl chalcone | 4-Methylacetophenone, 4-Methoxybenzaldehyde | NaOH | Conventional heating | 76.7-90.4 | [4] | |
| 4-Methyl-4'-methyl chalcone | 4-Methylacetophenone, 4-Methylbenzaldehyde | NaOH | Conventional heating | 76.7-90.4 | [4] | |
| (E)-1,3-diphenyl-2-propen-1-one | Benzaldehyde, Acetophenone | BiCl₃ (10 mol%) | 140°C, 20 min, solvent-free | High | [5] | |
| Microwave-Assisted Synthesis | Vanillin-derived chalcone | Vanillin, Acetophenone | KOH | Microwave irradiation, 5 min | 97.64 | [6] |
| Vanillin-derived chalcone | Vanillin, 4-Hydroxyacetophenone | KOH | Microwave irradiation, 5 min | 80.65 | [6] | |
| 2'-Hydroxychalcones | Substituted 2'-hydroxyacetophenones, Substituted benzaldehydes | K₂CO₃ | Microwave irradiation, 3-5 min, solvent-free | 80-90 | [7] | |
| Ferrocenyl chalcones | Acetylferrocene, Substituted benzaldehydes | Not specified | Microwave irradiation, 1-5 min | 78-92 | [8] | |
| Ultrasound-Assisted Synthesis | (E)-1,3-diphenyl-2-propen-1-one | Benzaldehyde, Acetophenone | NaOH | Ultrasonic irradiation, 15 min | Quantitative | [9] |
| 4-Chloro-4'-methyl chalcone | 4-Methylacetophenone, 4-Chlorobenzaldehyde | NaOH | Ultrasonic irradiation | Higher than conventional | [4] | |
| 4-Methoxy-4'-methyl chalcone | 4-Methylacetophenone, 4-Methoxybenzaldehyde | NaOH | Ultrasonic irradiation | Higher than conventional | [4] | |
| 4-Methyl-4'-methyl chalcone | 4-Methylacetophenone, 4-Methylbenzaldehyde | NaOH | Ultrasonic irradiation | Higher than conventional | [4] | |
| Novel anticancer chalcones | Substituted aldehydes, 1-(4-(1-(4-aminophenyl)ethylideneamino)phenyl)ethanone | Pulverized NaOH | Ultrasonic irradiation, water as solvent | High | [10] |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation using Bismuth(III) Chloride under Solvent-Free Conditions
This protocol describes an environmentally benign method for chalcone synthesis using a non-toxic catalyst under solvent-free conditions, leading to high yields and minimal waste.[5]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Bismuth(III) chloride (BiCl₃) (1 mmol, 10 mol%)
-
Absolute ethanol (for recrystallization)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Toluene and Ethyl acetate (for TLC)
Procedure:
-
In a clean, dry round-bottom flask, combine the substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), and BiCl₃ (1 mmol).
-
Heat the reaction mixture to 140°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a toluene:ethyl acetate (9:1) solvent system. The reaction is typically complete within 10-20 minutes.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product.
-
Recrystallize the crude product from absolute ethanol to obtain the pure chalcone.
-
Dry the purified crystals and determine the yield.
Protocol 2: Microwave-Assisted Synthesis of Vanillin-Derived Chalcones
This protocol utilizes microwave irradiation to dramatically reduce reaction times and improve yields for the synthesis of chalcones derived from vanillin.[6]
Materials:
-
Vanillin (or substituted benzaldehyde)
-
Acetophenone (or substituted acetophenone)
-
Potassium hydroxide (KOH)
-
Microwave reactor
-
Cold distilled water
-
Hydrochloric acid (HCl)
-
Refrigerator
-
Recrystallization solvent
Procedure:
-
In a microwave-safe reaction vessel, mix the vanillin and acetophenone.
-
Add a catalytic amount of KOH.
-
Place the vessel in the microwave reactor and irradiate the mixture for 5 minutes.[6]
-
After the reaction is complete, add cold distilled water and a sufficient amount of HCl to the mixture.
-
Store the mixture in a refrigerator for 24 hours to facilitate crystallization.[6]
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
-
Dry the product and calculate the yield.
Protocol 3: Ultrasound-Assisted Synthesis of (E)-1,3-diphenyl-2-propen-1-one
This protocol employs ultrasonic irradiation as an energy-efficient method to achieve a quantitative yield of chalcone in a significantly shorter reaction time compared to conventional methods.[9]
Materials:
-
Benzaldehyde (2 mmol, 0.210 g, 0.20 mL)
-
Acetophenone (2 mmol, 0.244 g, 0.23 mL)
-
Ethanol (2 mL)
-
Sodium hydroxide (NaOH) solution (2.5 M, 2 mL)
-
Ultrasonic bath or probe sonicator
-
10 mL flask
Procedure:
-
In a 10 mL flask, dissolve benzaldehyde (2 mmol) and acetophenone (2 mmol) in ethanol (2 mL).
-
Add 2 mL of a 2.5 M NaOH solution to the flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound for 15 minutes.[9] The reaction is reported to be 225 times faster than the conventional method.[9]
-
After the reaction, the product can be isolated through standard work-up procedures, which may include neutralization, extraction, and recrystallization, to achieve high purity. The original study notes a recovery of 92.84% after purification.[9]
Visualizations
The following diagrams illustrate key aspects of chalcone synthesis.
Caption: General experimental workflow for the synthesis of substituted chalcones.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. rjpn.org [rjpn.org]
- 8. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 9. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Chalcone Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chalcones, the biogenetic precursors to all flavonoids, are a class of natural and synthetic compounds renowned for their simple chemistry and broad spectrum of biological activities.[1][2] Their α,β-unsaturated ketone system is a key structural feature contributing to their therapeutic potential, including significant anticancer properties.[3] Numerous studies have demonstrated that chalcone derivatives can induce apoptosis, regulate the cell cycle, and inhibit tumor growth across various cancer cell lines.[1][4] To translate these promising in vitro findings into clinical applications, robust preclinical evaluation using in vivo models is essential. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, serve as a cornerstone for assessing the systemic efficacy, toxicity, and pharmacodynamics of novel anticancer agents like chalcones.[5][6]
Summary of Chalcone Antitumor Effects in Xenograft Models
Quantitative data from in vivo studies provide critical insights into the potential of chalcone derivatives as therapeutic agents. The following table summarizes key findings from selected xenograft studies.
| Chalcone Derivative | Cancer Cell Line | Mouse Model | Dosage & Route | Key Quantitative Finding(s) | Citation(s) |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Human Liver Cancer) | Solid Tumor Xenograft | 150 mg/kg (injection) | 58.5% reduction in average tumor weight (0.59 g vs. 1.42 g in control). | [7] |
| Indole-Chalcone Hybrids | Various (e.g., A549, HeLa) | Xenograft Models | Not specified | Capable of inhibiting tumor growth in vivo without apparent toxicity. | [1] |
| Phenstatin-based Indole-linked Chalcones | AW13516 (Oral Cancer) | Xenograft Model | Not specified | Demonstrated anticancer activity in the xenograft model. | [1] |
Detailed Experimental Protocols for Xenograft Studies
This section outlines a generalized yet detailed protocol for evaluating the antitumor effects of a novel chalcone derivative using a subcutaneous xenograft mouse model.
Materials and Reagents
-
Animals: 4-6 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID).
-
Cancer Cells: Human cancer cell line of interest, verified and tested for pathogens.
-
Cell Culture Media: Appropriate media (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Chalcone Formulation: Test chalcone dissolved in a sterile, non-toxic vehicle (e.g., DMSO, PEG400, corn oil).
-
Positive Control: Standard-of-care chemotherapy for the cancer type (e.g., cisplatin).
-
Vehicle Control: The solvent used to dissolve the chalcone.
-
Measurement Tools: Digital calipers, analytical balance.
Experimental Workflow
A typical workflow involves generating the xenograft models, administering the treatment, and monitoring the tumor response.[8][9]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Human tumor xenografts as model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 7. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Chalcones from Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction Chalcones are a class of flavonoids characterized by an open-chain C6-C3-C6 backbone.[1] These α,β-unsaturated ketones are abundant in various natural sources, including fruits, vegetables, and medicinal plants, where they serve as precursors for other flavonoids.[2][3] Natural chalcones exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, making them attractive candidates for drug discovery and development.[2][3][4] However, isolating these compounds from complex natural matrices presents a significant challenge, requiring efficient and systematic extraction and purification strategies.[5]
This document provides detailed application notes and protocols for the successful isolation of chalcones from natural products, covering both conventional and advanced techniques.
General Workflow for Chalcone Isolation
The isolation of chalcones from natural products is a multi-step process that begins with the preparation of plant material, followed by extraction to obtain a crude mixture, and concludes with various chromatographic techniques to purify the target compounds. Analytical techniques are employed throughout the process to monitor the presence and purity of the chalcones.
Caption: General experimental workflow for isolating chalcones.
Extraction Techniques
The initial step in isolating chalcones is to extract them from the plant matrix using a suitable solvent. The choice of technique depends on the stability of the target chalcones and the desired efficiency.
2.1. Conventional Methods Conventional methods are based on the solvent's ability to diffuse into the plant material and solubilize the target compounds.
-
Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period (hours to days) with occasional agitation. Methanol is a commonly used solvent.[5][6] For instance, 5g of Dracaena cinnabari resin was macerated three times in 300 mL of methanol for 24 hours to extract chalcone derivatives.[6]
-
Soxhlet Extraction: This method provides a more efficient extraction by continuously passing fresh, hot solvent over the sample material. It is more exhaustive than maceration but may not be suitable for thermolabile compounds.
2.2. Advanced Methods Modern techniques use external energy sources to improve extraction efficiency and reduce time and solvent consumption.[2]
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and water within the plant cells, causing them to rupture and release the target compounds into the solvent.
Purification Techniques
Crude extracts contain a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate individual chalcones.
3.1. Column Chromatography (CC) This is the most common primary purification step. The crude extract is loaded onto a solid stationary phase (e.g., silica gel) packed in a column, and a mobile phase (a solvent or mixture of solvents) is passed through it. Separation occurs based on the differential adsorption of compounds to the stationary phase.[7][8]
-
Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or HPLC.
-
Fractions containing the same pure compound are pooled together.[7]
3.2. High-Performance Liquid Chromatography (HPLC) HPLC offers higher resolution and is often used for the final purification of chalcones. It can be used both analytically to check purity and preparatively to isolate compounds.
-
Solid-Phase Extraction (SPE): Often used as a sample clean-up step before HPLC to remove interfering substances. An SPE-HPLC method was developed for analyzing chalcones in Salix species.[5][9]
-
Preparative HPLC: Used for the final isolation of highly pure compounds from pooled column chromatography fractions.[10]
3.3. Crystallization Crystallization is an effective final purification step for chalcones that are solid at room temperature. The purified compound is dissolved in a minimum amount of a hot solvent, and the solution is slowly cooled to allow the formation of pure crystals.[11][12] For synthetic chalcones, recrystallization from 95% ethanol is common.[12]
Quantitative Data Summary
The yield of isolated chalcones can vary significantly depending on the plant source, the specific compound, and the methods used.
Table 1: Yield of Selected Chalcones from Natural Sources
| Chalcone Name | Plant Source (Part) | Extraction Method | Purification Method | Yield | Reference(s) |
|---|---|---|---|---|---|
| (E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one | Heteropyxis natalensis (Leaves) | Dichloromethane Extraction | Column Chromatography | 105 mg from 3.0 g of extract | [8] |
| Isosalipurposide & 6"-O-p-coumaroylisosalipurposide | Salix daphnoides (Bark) | Methanol Extraction | SPE, Column Chromatography, Prep-HPLC | 2.47 - 22.01 mg/g of bark | [10][13] |
| Xanthoangelol D | Angelica keiskei (Roots) | Ethyl Acetate Extraction | Not specified | Not specified | [4][14] |
| 2,4'-dihydroxy-4-methoxydihydrochalcone | Dracaena cinnabari (Resin) | Methanol Maceration | Column Chromatography | Not specified |[6] |
Table 2: Example HPLC Parameters for Chalcone Analysis
| Chalcone(s) | Column | Mobile Phase | Flow Rate | Detection | Reference(s) |
|---|---|---|---|---|---|
| Isosalipurposide and its 6"-O-p-coumaroyl ester | Discovery C18 (5 µm, 150 × 2.1 mm) | Gradient: Acetonitrile (20% to 50%) in 0.1% aqueous H3PO4 over 15 min | 0.4 mL/min | 280 nm | [5][9] |
| Flavanones and Chalcones | Discovery C18 | Gradient: Acetonitrile (2% to 37%) in 0.1% aqueous H3PO4 over 60 min | Not specified | 280 nm |[10] |
Detailed Experimental Protocols
Protocol 1: General Extraction and Column Chromatography Purification of Chalcones
This protocol provides a general method for isolating chalcones based on the procedure used for Heteropyxis natalensis.[8]
1. Materials and Reagents:
-
Air-dried and powdered plant material (e.g., leaves, 1 kg)
-
Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc) of analytical grade
-
Silica gel for column chromatography (e.g., 60-120 mesh)
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Glass column for chromatography
2. Procedure:
-
Extraction:
-
Macerate the powdered plant material (1 kg) sequentially with dichloromethane, ethyl acetate, and methanol.
-
For each solvent, soak the material for 48-72 hours, then filter.
-
Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts (e.g., DCM extract, EtOAc extract).
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create the stationary phase.
-
Dissolve a portion of the crude DCM extract (e.g., 3 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).
-
-
Fraction Analysis and Pooling:
-
Collect fractions of a fixed volume (e.g., 20-30 mL).
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., Hexane:EtOAc 7:3). Visualize spots under UV light.
-
Combine fractions that show a similar TLC profile and contain the target chalcone spot.
-
-
Final Purification:
-
Evaporate the solvent from the pooled fractions to obtain the purified chalcone.
-
If necessary, perform further purification by re-chromatographing the pooled fraction or by preparative HPLC.
-
The final pure compound can be recrystallized to obtain crystals suitable for structural analysis.
-
Protocol 2: SPE-HPLC Method for Chalcone Isolation and Quantification
This protocol is adapted from a validated method for analyzing chalcones in Salix bark.[5][9][10]
1. Materials and Reagents:
-
Dried and pulverized bark sample (1 g)
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Phosphoric acid (H3PO4)
-
Ultrapure water
-
SPE cartridges (e.g., C18)
-
HPLC system with a DAD detector
-
Analytical column (e.g., Discovery C18, 5 µm, 150 × 2.1 mm)
2. Procedure:
-
Sample Extraction:
-
Extract 1 g of the powdered bark with 30 mL of methanol three times at 60°C for 45 minutes each.
-
Combine the methanolic extracts and concentrate them under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the concentrated extract in a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove impurities.
-
Elute the chalcones with a more polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and re-dissolve in the HPLC mobile phase for analysis.
-
-
HPLC Analysis and Isolation:
-
Inject the prepared sample into the HPLC system.
-
Perform the separation using a gradient elution with acetonitrile and 0.1% aqueous phosphoric acid. A typical gradient for chalcone separation is increasing the ACN concentration from 20% to 50% over 15 minutes.[10]
-
Set the flow rate to 0.4 mL/min and the DAD detector to 280 nm.
-
For preparative isolation, scale up the injection volume and collect the peaks corresponding to the target chalcones as they elute from the column.
-
-
Quantification:
-
Prepare a calibration curve using a known standard of the target chalcone (e.g., isoliquiritigenin).
-
Quantify the amount of chalcone in the sample by comparing its peak area to the calibration curve. The content is typically expressed as mg per gram of dry plant material.[13]
-
Conclusion
The isolation of chalcones from natural products is a systematic process involving careful selection of extraction and purification techniques. While conventional methods like maceration followed by column chromatography are widely used and effective, modern approaches such as UAE and SPE-HPLC can offer improved efficiency, speed, and resolution. The protocols and data presented here provide a comprehensive guide for researchers to successfully isolate and quantify these pharmacologically important compounds for further study and drug development.
References
- 1. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential [ouci.dntb.gov.ua]
- 2. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring the Anti-inflammatory Activity of Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, a class of natural and synthetic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] These compounds are characterized by an open-chain flavonoid structure, which allows for extensive chemical modifications to enhance their biological effects. The anti-inflammatory effects of chalcones are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[3][4][5] This document provides detailed application notes and protocols for a panel of cell-based assays designed to evaluate and quantify the anti-inflammatory activity of chalcones.
The protocols outlined below focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, which are a well-established and widely used in vitro model for studying inflammation.[6][7] Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β), and inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] The ability of chalcones to inhibit these inflammatory markers is a key indicator of their therapeutic potential.
Key Cell-Based Assays
A comprehensive assessment of the anti-inflammatory activity of chalcones can be achieved by employing a combination of the following assays:
-
Nitric Oxide (NO) Production Assay: Measures the inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine ELISA: Quantifies the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Western Blot Analysis: Determines the effect of chalcones on the protein expression of key inflammatory enzymes, iNOS and COX-2.
-
Cell Viability Assay: Assesses the cytotoxicity of the chalcone compounds to ensure that the observed anti-inflammatory effects are not due to cell death.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory activity of chalcones using cell-based assays is depicted below.
Data Presentation
The quantitative data obtained from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison of the anti-inflammatory activities of different chalcones.
Table 1: Inhibition of Nitric Oxide Production by Chalcones in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Chalcone A | 1 | 85.2 ± 4.1 | 8.5 |
| 5 | 55.7 ± 3.5 | ||
| 10 | 25.1 ± 2.8 | ||
| Chalcone B | 1 | 90.5 ± 5.2 | 15.2 |
| 5 | 70.3 ± 4.9 | ||
| 10 | 48.9 ± 3.7 | ||
| Positive Control | 10 | 15.6 ± 2.1 | N/A |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Chalcones on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound (10 µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| Chalcone A | 65.4 ± 5.8 | 72.1 ± 6.3 | 58.9 ± 4.7 |
| Chalcone B | 45.2 ± 4.1 | 55.8 ± 5.2 | 39.6 ± 3.9 |
| Positive Control | 88.9 ± 7.5 | 92.3 ± 8.1 | 85.4 ± 7.2 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of Chalcones on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Compound (10 µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
| Chalcone A | 35.7 ± 3.9 | 42.1 ± 4.5 |
| Chalcone B | 58.2 ± 5.1 | 65.4 ± 6.2 |
| Positive Control | 12.5 ± 2.5 | 18.9 ± 3.1 |
Data are presented as mean ± SD from three independent experiments, quantified by densitometry and normalized to a loading control (e.g., β-actin).
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate multi-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well, depending on the assay, and allow them to adhere overnight.[7][9]
-
Chalcone Treatment: Prepare stock solutions of chalcones in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Pre-treat the cells with various concentrations of chalcones for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired incubation time (e.g., 24 hours for NO and cytokine assays, 16-18 hours for Western blot).[7][8]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[6][7]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Griess Reagent Mix: Mix equal volumes of Reagent A and Reagent B immediately before use.[6]
-
-
Procedure:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[7]
-
Add 100 µL of the Griess Reagent Mix to each supernatant sample.[6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Express the results as a percentage of the NO production in the LPS-stimulated control group.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes a general sandwich ELISA for the quantification of TNF-α, IL-6, or IL-1β in cell culture supernatants.[10][11]
-
Plate Coating:
-
Dilute the capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) in coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody diluted in blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.[11]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well.[10]
-
Incubate in the dark at room temperature until a color develops (5-30 minutes).
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Measure the absorbance at 450 nm.
-
-
Quantification:
-
Generate a standard curve from the absorbance values of the cytokine standards.
-
Calculate the cytokine concentrations in the samples from the standard curve.
-
Express the results as a percentage of inhibition compared to the LPS-stimulated control group.
-
Western Blot Analysis for iNOS and COX-2
This protocol details the detection of iNOS and COX-2 protein expression levels.[12][13]
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 13,000 rpm for 20-30 minutes at 4°C to pellet the cell debris.[13]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies specific for iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
-
Detection and Quantification:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[12]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of iNOS and COX-2 to the loading control (β-actin).[12]
-
Express the results as a percentage of the protein expression in the LPS-stimulated control group.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of the chalcones are not a result of cytotoxicity.[7][14]
-
Procedure:
-
After the same treatment period as the primary assays, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[14]
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Quantification:
-
Calculate the cell viability as a percentage of the untreated control cells.
-
Signaling Pathways Modulated by Chalcones
Chalcones often exert their anti-inflammatory effects by interfering with key intracellular signaling pathways that are activated by LPS. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4][5] Chalcones can inhibit this pathway at various points, such as by preventing IκB degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. h-h-c.com [h-h-c.com]
- 12. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 13. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 14. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-Hydroxy-2',4'-dimethylchalcone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-Hydroxy-2',4'-dimethylchalcone and its structurally related analogs. Due to the limited availability of specific studies on this compound, this document leverages data and methodologies from published research on analogous chalcone derivatives to provide a robust framework for in silico analysis.
Introduction
Chalcones are a class of natural and synthetic compounds characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system. They have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into potential mechanisms of action and guiding further experimental studies.
This document outlines the application of molecular docking to investigate the interaction of this compound and its analogs with relevant biological targets.
Potential Protein Targets and Signaling Pathways
Based on studies of structurally similar chalcones, several protein targets and associated signaling pathways are of interest for molecular docking studies.
Cyclin-Dependent Kinase 2 (CDK2)
Significance: CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy. Molecular docking studies on derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a compound structurally similar to this compound, have identified CDK2 as a potential target.[1][2][3][4]
Signaling Pathway: CDK2, in complex with cyclin E or cyclin A, phosphorylates target proteins to drive the cell cycle from the G1 to the S phase and through the S phase. Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis.
Visualization of the CDK2-Mediated Cell Cycle Regulation Pathway:
Caption: CDK2 signaling pathway and potential inhibition by chalcone analogs.
PI3K/Akt Signaling Pathway
Significance: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is common in many cancers. Some chalcone derivatives have been shown to induce apoptosis and cell cycle arrest through the inhibition of the PI3K/Akt pathway.[5]
Signaling Pathway: Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
Visualization of the PI3K/Akt Signaling Pathway:
Caption: PI3K/Akt signaling pathway with a potential point of inhibition by chalcones.
Quantitative Data from Analog Studies
The following table summarizes molecular docking and cytotoxicity data for derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) targeting CDK2. This data can serve as a reference for interpreting results from studies on this compound.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Cytotoxicity (IC50, µM) | Reference |
| 4′-O-caproylated-DMC (2b) | CDK2 | -8.5 | Lys33, Leu83, Asp86 | 5.20 (SH-SY5Y) | [1][2][3] |
| 4′-O-methylated-DMC (2g) | CDK2 | -8.2 | Lys33, Leu83, Asp86 | 7.52 (SH-SY5Y) | [1][2][3] |
| 4′-O-benzylated-DMC (2h) | CDK2 | -9.1 | Lys33, Leu83, Asp86 | 9.99 (A-549) | [1][2][3] |
| 2′,4′-O-disubstituted-DMC (5g) | CDK2 | -8.8 | Lys33, Leu83, Asp86 | >50 | [1][2] |
Experimental Protocols for Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking studies with chalcone compounds.
Overall Workflow
Visualization of the Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol
Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[1][2] Other suitable software includes Schrödinger Maestro, GOLD, and UCSF Chimera for visualization.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 4GCJ for CDK2 in complex with an inhibitor).[1][2]
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save in PDBQT format: Convert the prepared protein file to the PDBQT format required by AutoDock Vina.
Step 2: Ligand Preparation
-
Draw Ligand: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT format: Convert the prepared ligand file to the PDBQT format.
Step 3: Grid Box Generation
-
Identify Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of key active site residues. For CDK2, key residues include Thr14, Lys33, Glu81, Leu83, Asp86, Asp127, Asn132, and Asp145.[1]
-
Define Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
Step 4: Molecular Docking Simulation
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the size of the grid box.
-
Run AutoDock Vina: Execute the AutoDock Vina program using the configuration file. The software will perform multiple independent docking runs to explore different binding poses of the ligand.
Step 5: Analysis of Results
-
Examine Binding Poses: AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use a molecular visualization tool like UCSF Chimera or PyMOL to visualize the best binding pose of the ligand within the protein's active site.
-
Identify Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identify the specific amino acid residues involved in these interactions.
-
Compare with Reference: If available, compare the docking results with experimental data or the binding mode of a known inhibitor to validate the docking protocol.
Conclusion
These application notes provide a foundational guide for researchers initiating molecular docking studies on this compound and its analogs. By leveraging information from closely related compounds and following the detailed protocols, researchers can gain valuable insights into the potential protein targets and binding interactions of this chalcone, thereby accelerating the drug discovery and development process. It is important to note that while molecular docking is a powerful predictive tool, experimental validation is essential to confirm the computational findings.
References
- 1. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Claisen-Schmidt Synthesis of 2-Hydroxy-2',4'-dimethylchalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of 2-Hydroxy-2',4'-dimethylchalcone synthesized via the Claisen-Schmidt condensation. The target molecule is formed by the base-catalyzed reaction between 2-hydroxy-4-methylacetophenone and 4-methylbenzaldehyde.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Q1: My reaction yield is extremely low. What are the most common causes?
A1: Low yields in this condensation can stem from several factors. The most critical parameters to investigate are the choice of base, solvent, and reaction temperature.[1]
-
Ineffective Base: Not all bases are effective for this reaction. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are generally required.[1][2] Weaker bases such as calcium hydroxide and magnesium hydroxide have been shown to be ineffective.[1]
-
Suboptimal Temperature: Temperature has a drastic effect on both yield and purity. For 2'-hydroxychalcones, lower temperatures (around 0°C) often provide the best results by minimizing side reactions.[1]
-
Incorrect Solvent: The solvent plays a crucial role. While ethanol is common, studies have shown that Isopropyl Alcohol (IPA) can lead to better yields for this class of compounds.[1]
-
Reaction Time: While the reaction needs sufficient time to proceed, excessive stirring times may not significantly increase the yield and could promote side product formation. A duration of approximately 4 hours is often sufficient.[1]
Q2: I'm observing significant side product formation. How can I minimize this?
A2: The primary side reactions are often self-condensation of the ketone and the Cannizzaro reaction of the aldehyde, especially under strong basic conditions.
-
Minimize Self-Condensation: This occurs when the enolate of 2-hydroxy-4-methylacetophenone reacts with another molecule of itself. Using a precisely controlled 1:1 stoichiometry of the acetophenone to the aldehyde can help.
-
Avoid Cannizzaro Reaction: 4-methylbenzaldehyde lacks an alpha-hydrogen and can undergo a Cannizzaro reaction in the presence of a strong base, where two molecules disproportionate to form an alcohol and a carboxylic acid. This reduces the amount of aldehyde available for the desired reaction. Running the reaction at a lower temperature (e.g., 0°C) significantly mitigates this side reaction.[1]
-
Cyclization to Flavanone: 2'-hydroxychalcones can spontaneously cyclize to form the corresponding flavanone, especially under high temperatures or prolonged reaction times.[3] Careful control of reaction conditions and prompt work-up are essential.
Q3: The reaction is slow or doesn't seem to go to completion. What can I do?
A3: Incomplete conversion is typically related to catalyst activity or reaction conditions.
-
Catalyst Concentration and Choice: Ensure a sufficient amount of a strong base is used. For a 0.05 mol scale reaction, approximately 20 mL of 40% NaOH has been shown to be effective.[1] Sodium hydroxide generally demonstrates the best catalytic activity compared to other bases for this synthesis.[1]
-
Solvent Selection: Some solvents may not adequately dissolve the reactants or the intermediate enolate. Isopropyl alcohol (IPA) has been identified as a superior solvent for this reaction compared to methanol, ethanol, or acetonitrile.[1]
-
Alternative Methods: If conventional methods fail, consider a solvent-free grinding or mechanochemical approach. Grinding the reactants with a solid base like KOH can lead to high yields in a shorter time.[4][5]
Q4: My product is difficult to purify. Any suggestions?
A4: Purification is often complicated by the presence of unreacted starting materials and side products.
-
Initial Work-up: After the reaction, pouring the mixture into cold, acidified water (e.g., dilute HCl) will precipitate the crude chalcone while helping to neutralize the base and dissolve unreacted starting materials.[5]
-
Recrystallization: The most common purification method is recrystallization. Ethanol is a frequently used solvent for this purpose.[2] Washing the filtered product with ice-cold water can help remove residual base and other water-soluble impurities.[6]
-
Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is an effective alternative.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed synthesis of this compound?
A1: The reaction follows the Claisen-Schmidt condensation mechanism, which is a type of aldol condensation.
-
Enolate Formation: The base (e.g., OH⁻) removes an acidic α-hydrogen from the methyl group of 2-hydroxy-4-methylacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.
-
Aldol Addition: This attack forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the basic conditions, the α-hydrogen (now more acidic) is removed, and the resulting enolate eliminates the hydroxyl group to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Q2: How do I choose the optimal base and solvent?
A2: Based on optimization studies for 2'-hydroxychalcones, a combination of a strong base in an appropriate alcohol is recommended. Sodium hydroxide (NaOH) has been shown to have the best catalytic activity.[1] Isopropyl alcohol (IPA) has proven to be a better solvent than methanol or ethanol for this specific transformation, leading to higher yields.[1]
Q3: What is the optimal temperature for the reaction?
A3: Temperature plays a critical role. While many condensations are run at room temperature or with heating, for the synthesis of 2'-hydroxychalcone, a lower temperature of 0°C has been found to produce the best yield and purity by minimizing side reactions.[1]
Q4: Are there effective "green" or solvent-free methods?
A4: Yes. Mechanochemistry, specifically ball milling or grinding, is a highly effective and environmentally friendly alternative.[4][6] These methods often involve grinding the solid reactants (2-hydroxy-4-methylacetophenone and 4-methylbenzaldehyde) with a solid base catalyst like KOH.[4][5] This technique can significantly reduce reaction times, eliminate the need for organic solvents, and produce high yields.[4]
Q5: How does the stoichiometry of reactants affect the yield?
A5: An equimolar (1:1) ratio of the acetophenone and benzaldehyde is typically used. Using an excess of the aldehyde does not necessarily improve the yield and can complicate purification. In some mechanochemical methods, adding the aldehyde in two portions (1 equivalent at the start and another 1 equivalent midway through) has been shown to improve yields to as high as 96%.[4]
Part 3: Data & Visualizations
Quantitative Data Summary
The following data is adapted from optimization studies on the synthesis of 2'-hydroxychalcone, providing a strong guideline for the synthesis of the 2-Hydroxy-2',4'-dimethyl substituted analogue.[1]
Table 1: Comparison of Base Catalysts (Reactants: 0.05 mol o-hydroxyacetophenone, 0.05 mol benzaldehyde; Solvent: IPA; Temp: 0°C)
| Catalyst | Effectiveness |
| Sodium Hydroxide (NaOH) | Best Catalytic Activity |
| Lithium Hydroxide (LiOH) | Slight Conversion |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective |
Table 2: Comparison of Solvents (Reactants: 0.05 mol o-hydroxyacetophenone, 0.05 mol benzaldehyde; Catalyst: 40% NaOH; Temp: 0°C)
| Solvent | Relative Performance |
| Isopropyl Alcohol (IPA) | Best Yield |
| Methanol | Lower Yield |
| Ethanol | Lower Yield |
| Acetonitrile | Lower Yield |
| Dichloromethane | Lower Yield |
| Tetrahydrofuran (THF) | Lower Yield |
Table 3: Effect of Temperature on Yield & Purity (Reactants: 0.05 mol o-hydroxyacetophenone, 0.05 mol benzaldehyde; Catalyst: 40% NaOH; Solvent: IPA)
| Temperature | Effect on Yield and Purity |
| 0°C | Best yield and purity obtained |
| Room Temperature | Lower yield, more impurities |
| Reflux | Significantly lower yield, major side products |
Visualizations
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Caption: Decision tree for troubleshooting low reaction yield.
Part 4: Experimental Protocols
Protocol 1: Optimized Base-Catalyzed Synthesis in Solution
This protocol is adapted from an optimized method for synthesizing 2'-hydroxychalcone.[1]
-
Materials:
-
2-hydroxy-4-methylacetophenone (1 eq.)
-
4-methylbenzaldehyde (1 eq.)
-
Isopropyl Alcohol (IPA)
-
40% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
In a round bottom flask, dissolve 2-hydroxy-4-methylacetophenone (0.05 mol) and 4-methylbenzaldehyde (0.05 mol) in 50 mL of Isopropyl Alcohol.
-
Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
Slowly add 20 mL of a pre-chilled 40% aqueous NaOH solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5°C.
-
Continue stirring the reaction mixture vigorously at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[1]
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL) and slowly acidify with dilute HCl until the pH is ~5-6. A yellow precipitate should form.
-
Stir the mixture for an additional 15 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallize from ethanol to obtain pure this compound.
-
Protocol 2: Solvent-Free Synthesis by Grinding (Mechanochemistry)
This protocol is a green chemistry approach adapted from literature methods for similar chalcones.[4][5][6]
-
Materials:
-
2-hydroxy-4-methylacetophenone (1 eq., 1.2 mmol)
-
4-methylbenzaldehyde (2 eq., 2.4 mmol)
-
Potassium Hydroxide (KOH) powder (2 eq., 2.4 mmol)
-
Mortar and pestle or a ball mill
-
Methanol (for work-up)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Place 2-hydroxy-4-methylacetophenone (1.2 mmol) and solid KOH (2.4 mmol) into a mortar.
-
Add the first equivalent of 4-methylbenzaldehyde (1.2 mmol) to the mortar.
-
Grind the mixture vigorously with the pestle for 30 minutes. The mixture should become a colored, paste-like solid.
-
Add the second equivalent of 4-methylbenzaldehyde (1.2 mmol) and continue to grind for another 30 minutes.[4]
-
After grinding, transfer the solid powder into a small beaker containing cold methanol (10 mL).
-
Acidify the slurry with 1M HCl until the pH is ~3-4. A yellow precipitate will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the product. Purity can be checked by TLC and melting point; recrystallization may be performed if necessary.
-
References
Overcoming solubility issues of 2-Hydroxy-2',4'-dimethylchalcone in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-2',4'-dimethylchalcone in biological assays.
Troubleshooting Guide
Problem: My this compound is precipitating out of solution during my experiment.
Precipitation of this compound, a hydrophobic compound, is a common issue when introducing it into aqueous-based biological assays. Here are several potential causes and solutions:
1. Inadequate Solvent Concentration
-
Question: Is the initial stock solution properly prepared and is the final concentration of the organic solvent in the assay medium sufficient to maintain solubility?
-
Answer: Chalcones often require an organic solvent like Dimethyl Sulfoxide (DMSO) for initial dissolution. However, when this stock solution is diluted into an aqueous buffer or cell culture medium, the compound may precipitate if the final solvent concentration is too low.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to your cells. For many cell lines, the final DMSO concentration should not exceed 1%, with concentrations at or below 0.1% being ideal to minimize cellular effects.[1][2][3] A solvent tolerance test for your specific cell line is highly recommended.
-
2. "Salting Out" Effect
-
Question: Are you observing precipitation immediately upon adding the compound stock to your buffer or media?
-
Answer: The high salt concentration in some buffers and cell culture media can reduce the solubility of hydrophobic compounds, causing them to "salt out" and precipitate.
-
Recommendation: Try a serial dilution approach. Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
3. Temperature Effects
-
Question: Are you working with chilled or room temperature solutions?
-
Answer: The solubility of many compounds is temperature-dependent.
-
Recommendation: Gently warming the assay medium (e.g., to 37°C for cell-based assays) before adding the compound stock may help maintain its solubility. However, be mindful of the thermal stability of the compound and other assay components.
-
4. pH of the Medium
-
Question: Is the pH of your assay buffer or medium optimal for your compound's solubility?
-
Answer: The ionization state of a compound can significantly impact its solubility. For phenolic compounds like this compound, pH can play a role.
-
Recommendation: While altering the pH of cell culture medium is generally not advisable, for in vitro biochemical assays, you could investigate if slight adjustments to the buffer pH (while remaining within the active range for your enzyme or protein of interest) improve solubility.
-
Frequently Asked Questions (FAQs)
General Solubility
-
Q1: What is the best solvent for this compound?
-
Q2: My compound precipitates even when I use DMSO. What should I do?
-
A2: If precipitation occurs upon dilution of the DMSO stock in your aqueous assay buffer, consider the following:
-
Optimize the final DMSO concentration: Determine the highest non-toxic concentration of DMSO for your specific assay and cell type.[1][2][7]
-
Use sonication: After diluting the stock, briefly sonicate the solution to help disperse the compound.[8]
-
Consider alternative solubilization strategies: If simple solvent-based approaches fail, you may need to explore more advanced techniques such as the use of cyclodextrins, co-solvents, or nanoemulsions.[9][10][11]
-
-
DMSO and Cell-Based Assays
-
Q3: What is the maximum concentration of DMSO that is safe for my cells?
-
A3: The tolerance to DMSO is cell-line specific.[1] As a general guideline, most mammalian cell lines can tolerate DMSO concentrations up to 1% for short-term assays.[3] However, for longer incubation times, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid cytotoxic effects and alterations in gene expression.[1][12] It is crucial to perform a DMSO toxicity curve for your specific cell line and assay duration.
-
-
Q4: Should I include a solvent control in my experiments?
-
A4: Yes, always. A vehicle control (the assay medium containing the same final concentration of DMSO as your treated samples) is essential to distinguish the effects of the compound from any effects of the solvent itself.[1]
-
Advanced Solubilization Techniques
-
Q5: What are cyclodextrins and how can they improve solubility?
-
Q6: Are there other methods to improve the delivery of hydrophobic compounds in biological assays?
-
A6: Yes, other techniques include:
-
Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG) with DMSO, can sometimes improve solubility in aqueous media.[5][17]
-
Nanoemulsions: These are stable dispersions of oil and water that can encapsulate hydrophobic compounds, enhancing their solubility and bioavailability.[11]
-
Chemical Modification: For long-term drug development, the chalcone structure itself can be modified by adding hydrophilic groups to improve its intrinsic solubility.[18]
-
-
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Viability/Assay Integrity | Recommended Max. Final DMSO Concentration | Notes |
| High (minimal impact) | ≤ 0.1% | Ideal for long-term assays and sensitive cell lines to avoid off-target effects.[1][19] |
| Acceptable (for many cell lines) | 0.5% | Often a good balance between solubility and minimal toxicity.[7][19] |
| Use with Caution | 1.0% | May be acceptable for short-term assays, but a solvent toxicity control is critical.[2][3] |
| Generally Not Recommended | > 1.0% | High risk of cytotoxicity and other cellular artifacts.[2][3][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility limit in DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Using β-Cyclodextrins to Enhance Solubility
-
Materials: this compound, a suitable β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), aqueous buffer or cell culture medium, magnetic stirrer.
-
Procedure:
-
Prepare a solution of the β-cyclodextrin in your aqueous buffer or medium. The concentration will depend on the specific cyclodextrin and the required molar ratio.
-
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
While vigorously stirring the cyclodextrin solution, slowly add the chalcone stock solution dropwise.
-
Continue stirring the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution, containing the chalcone-cyclodextrin complex, can then be sterile-filtered and used in the biological assay. The solubility of the complex should be visually and/or analytically confirmed.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: How cyclodextrins improve solubility.
Caption: Selecting a solubilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. reddit.com [reddit.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. humapub.com [humapub.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 19. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Optimization of reaction conditions for dimethylchalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethylchalcones.
Troubleshooting Guide
This guide addresses common issues encountered during dimethylchalcone synthesis, particularly via the Claisen-Schmidt condensation reaction.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incorrect Base Concentration: The concentration of the alkaline catalyst (e.g., NaOH, KOH) is crucial.[1][2] High concentrations of alkali (10-60%) are often used, but this can sometimes lead to side reactions like the Cannizzaro reaction, reducing the yield of the desired chalcone.[2]
-
Recommendation: Optimize the base concentration. Start with a lower concentration and gradually increase it. For syntheses involving hydroxylated acetophenones, the choice and concentration of the base are critical to avoid side reactions.[1]
-
-
Suboptimal Reaction Temperature: Temperature significantly impacts the reaction yield.[1]
-
Recommendation: The optimal temperature can vary depending on the specific reactants. For some chalcone syntheses, optimal temperatures have been found to be around 70-80 °C.[1] It is advisable to conduct small-scale experiments at different temperatures to determine the optimum for your specific dimethylchalcone.
-
-
Improper Molar Ratio of Reactants: An incorrect ratio of the substituted benzaldehyde and dimethylacetophenone can lead to residual starting materials and difficulty in purification.[1]
-
Recommendation: A molar ratio of 2:1 (benzaldehyde derivative to acetophenone derivative) has been recommended in some cases to drive the reaction to completion and simplify purification.[1]
-
-
Poor Solubility of Reactants: Limited solubility of the reactants, particularly the acetophenone, in the reaction medium can hinder the reaction.[1]
-
Side Reactions: The presence of reactive functional groups, such as hydroxyl groups on the aromatic rings, can lead to undesired side reactions in the presence of a strong base.[4]
-
Recommendation: Consider protecting the hydroxyl groups on the acetophenone before the condensation reaction.[4]
-
Issue 2: Formation of an Oily or Gummy Precipitate Instead of a Solid Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting materials, intermediates, and the final product.
-
High Solubility of the Product: Dihydroxy chalcones, for example, can be highly soluble in the methanol/water mixture often used in the reaction, making precipitation difficult.[4]
-
Recommendation: After confirming reaction completion via TLC, try reducing the volume of the solvent by evaporation and then cooling the mixture in a refrigerator overnight to induce precipitation.[4]
-
-
Presence of Impurities: Impurities can inhibit crystallization.
-
Recommendation: Purify the crude product. If an oil is obtained, try dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the product. Column chromatography can also be used for purification.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Product Highly Soluble in the Reaction Mixture: As mentioned, the product may not readily precipitate from the reaction mixture.[4]
-
Recommendation: Acidification of the reaction mixture with a dilute acid (e.g., 10% HCl) after cooling in an ice bath can help precipitate the chalcone, especially if phenolic hydroxyl groups are present.[6]
-
-
Co-crystallization of Product and Starting Materials: If the reaction does not go to completion, the unreacted starting materials may crystallize along with the product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dimethylchalcones?
A1: The most common and classical method for synthesizing chalcones, including dimethylchalcones, is the Claisen-Schmidt condensation.[2][9] This reaction involves the base- or acid-catalyzed condensation of a substituted benzaldehyde with an appropriate dimethylacetophenone.[2]
Q2: What are the typical catalysts used in the Claisen-Schmidt condensation for dimethylchalcone synthesis?
A2: Aqueous alkaline bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used as catalysts.[2][9] The concentration of the alkali typically ranges from 10% to 60%.[2] Acid catalysts like hydrochloric acid can also be employed.[2]
Q3: How can I improve the yield and reduce the reaction time for my dimethylchalcone synthesis?
A3: Several "green" chemistry approaches have been shown to improve yields and shorten reaction times compared to traditional methods. These include:
-
Ultrasound-assisted synthesis: The use of an ultrasonic bath can accelerate the reaction and improve overall efficiency.[10][11]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times.[12]
-
Grinding method: Performing the reaction by grinding the reactants together with a solid base catalyst (like solid NaOH or KOH) in a mortar and pestle, often without a solvent, can be a highly efficient, solvent-free method.[7][13] This technique has been reported to give higher yields than the conventional reflux method.[13]
Q4: How do I monitor the progress of my dimethylchalcone synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.
Q5: What are the key parameters to optimize for a successful dimethylchalcone synthesis?
A5: The key parameters to optimize include:
-
Temperature: Reaction temperature significantly affects the yield.[1]
-
Solvent: Choice of solvent to ensure good solubility of reactants.[1]
-
Molar ratio of reactants: To ensure complete reaction and ease of purification.[1]
-
Reaction time: Monitored by TLC.[2]
Data Presentation
Table 1: Optimization of Parameters for Chalcone Synthesis (Example)
| Entry | Temperature (°C) | Time (hours) | Molar Ratio (Aldehyde/Ketone) | Volume of MeOH (mL) | Yield (%) |
| 1 | 30 | 6 | 1:1 | 1.00 | 24.1 |
| 2 | 30 | 12 | 1:1 | 1.00 | 29.2 |
| 13 | 70 | 6 | 2:1 | 1.00 | - |
| 21 | 70 | 6 | 2:1 | 1.00 | - |
Data adapted from a study on dihydroxychalcone synthesis and may require optimization for specific dimethylchalcones.[1]
Table 2: Comparison of Synthesis Methods for Chalcone
| Method | Catalyst | Solvent | Reaction Time | Yield (%) |
| Reflux | KOH | Ethanol | - | 9.2 |
| Grinding | KOH | None (neat) | Shorter | 32.6 |
This table illustrates that the grinding technique can provide a higher yield in a shorter time with less solvent compared to the reflux method.[13]
Experimental Protocols
General Protocol for Dimethylchalcone Synthesis via Claisen-Schmidt Condensation (Base-Catalyzed)
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted dimethylacetophenone in ethanol.
-
Addition of Aldehyde: To this solution, add the corresponding substituted benzaldehyde.
-
Catalyst Addition: While stirring the mixture, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The concentration of the base should be optimized for the specific reactants.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dimethylchalcone.[3][8]
Mandatory Visualizations
Caption: Experimental workflow for dimethylchalcone synthesis.
Caption: Troubleshooting logic for low yield in dimethylchalcone synthesis.
References
- 1. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
Technical Support Center: Synthesis of 2-Hydroxy-2',4'-dimethylchalcone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Hydroxy-2',4'-dimethylchalcone, primarily through the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (2-hydroxy-4-methylacetophenone) with a substituted benzaldehyde (2-methylbenzaldehyde).[1][2] The base, typically a strong hydroxide like NaOH or KOH, deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.[3] Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields can stem from several factors. Optimizing reaction conditions is critical.
-
Base and Solvent Choice: The combination of base and solvent significantly impacts yield. While sodium hydroxide (NaOH) in ethanol is a common choice, studies on similar chalcones have shown that isopropyl alcohol (IPA) can be a better solvent.[4] The amount of base is also crucial; for a 0.05 mol scale reaction, 20ml of 40% NaOH has been shown to give optimal results.[4]
-
Reaction Temperature: Temperature has a drastic effect on both yield and purity.[4] For the synthesis of 2'-hydroxychalcones, running the reaction at a lower temperature (e.g., 0°C) often provides the best yield.[4]
-
Reaction Time: While some reactions are complete within a few hours, prolonged reaction times do not necessarily increase the yield of the desired product and may promote side reactions.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Purity of Reagents: Ensure that the starting materials, 2-hydroxy-4-methylacetophenone and 2-methylbenzaldehyde, are pure and the aldehyde has not been oxidized to carboxylic acid.
Q3: I've isolated a major byproduct along with my chalcone. What could it be?
In the base-catalyzed synthesis of 2'-hydroxychalcones, two side reactions are particularly common:
-
Flavanone Formation: The 2'-hydroxy group of the chalcone can undergo an intramolecular Michael addition (cyclization) to form the corresponding flavanone.[5] This is an equilibrium process, and its favorability can depend on the reaction conditions. The low yield of flavanone formation in some cases may be due to the intramolecular hydrogen bonding between the 2'-OH group and the carbonyl group, which reduces the acidity of the hydroxyl proton.[5]
-
Michael Adduct Formation: The enolate of the starting acetophenone can act as a Michael donor and add to the α,β-unsaturated system of the newly formed chalcone. This results in a 1,5-dicarbonyl compound as a byproduct.[6] This side reaction can sometimes be mitigated by adjusting the stoichiometry of the reactants or the reaction medium.[6]
Q4: How can I minimize the formation of the flavanone side product?
Formation of the flavanone is an intramolecular cyclization of the 2'-hydroxychalcone product. To minimize this:
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed (as monitored by TLC).
-
Temperature Control: Lower temperatures (0°C) can disfavor the cyclization reaction.[4]
-
Acidification: Upon completion of the reaction, promptly acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to neutralize the base and precipitate the chalcone product, preventing further base-catalyzed cyclization.[7]
Q5: What is the best method to purify the crude this compound?
Purification typically involves the following steps:
-
Filtration and Washing: After acidification of the reaction mixture, the precipitated crude product is filtered and washed with water to remove inorganic salts and residual acid.[8]
-
Recrystallization: This is the most common method for purifying chalcones. Ethanol is often a suitable solvent for recrystallization.[8]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography over silica gel is an effective alternative.[9] A solvent system such as a petroleum ether-ethyl acetate mixture can be used for elution.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very little product formation | Ineffective base (e.g., Ca(OH)₂, Mg(OH)₂).[4] Aldehyde has oxidized to carboxylic acid. Incorrect solvent. | Use a strong base like NaOH or KOH.[4] Use freshly distilled or purified aldehyde. Use an appropriate solvent like ethanol or isopropyl alcohol (IPA).[4] |
| Low Yield | Suboptimal temperature. Incorrect base concentration or amount. Reaction time is too short or too long. | Run the reaction at a lower temperature (e.g., 0°C) to improve yield and purity.[4] Optimize the amount of base; for a 0.05 mol reaction, try 20ml of 40% NaOH.[4] Monitor the reaction progress using TLC to determine the optimal stopping point. |
| Presence of a major, less polar byproduct (on TLC) | Michael addition of acetophenone enolate to the chalcone product.[6] | Try using a slight excess of the aldehyde to ensure the acetophenone is consumed. Consider alternative reaction media, such as micellar conditions, which can sometimes suppress this side reaction.[6] |
| Presence of a major, more polar byproduct (on TLC) | Intramolecular cyclization to form the corresponding flavanone.[5] | Avoid prolonged reaction times. Maintain low reaction temperatures. Ensure rapid and complete neutralization/acidification during workup.[7] |
| Product is an oil and does not precipitate | Presence of impurities preventing crystallization. The product may have a low melting point. | Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate), wash the organic layer, dry it, and evaporate the solvent.[9][10] Purify the resulting crude oil using column chromatography.[9] |
Experimental Protocol
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on common methods for 2'-hydroxychalcone synthesis.[4][7][8]
Materials:
-
2-hydroxy-4-methylacetophenone
-
2-methylbenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-hydroxy-4-methylacetophenone and 1 equivalent of 2-methylbenzaldehyde in a suitable solvent (e.g., 50 mL of IPA for a 0.05 mol scale reaction).[4]
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of a strong base (e.g., 20 mL of 40% NaOH for a 0.05 mol scale reaction) to the stirred mixture.[4]
-
Maintain the temperature at 0°C and stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether-ethyl acetate eluent). The reaction is typically complete within 4-6 hours.[4]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 10% aqueous HCl.[7] Continue adding HCl until the solution is acidic (pH ~2-3).
-
A yellow solid should precipitate. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Visual Guides
Caption: Main reaction and potential side pathways in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting low yields in aldol condensation of substituted acetophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the aldol condensation of substituted acetophenones.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation, and why is it preferred for reacting substituted acetophenones?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens (like benzaldehyde and its derivatives). This is particularly advantageous when reacting with a substituted acetophenone because the benzaldehyde derivative cannot enolize and undergo self-condensation, which leads to a cleaner reaction and potentially higher yields of the desired chalcone product.[1][2]
Q2: How do substituents on the acetophenone ring affect the reaction?
A2: Substituents on the acetophenone ring influence the acidity of the α-hydrogens and the nucleophilicity of the resulting enolate.
-
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO2), increase the acidity of the α-hydrogens, facilitating enolate formation. This can lead to higher yields.[3]
-
Electron-donating groups (EDGs) , such as an amino group (-NH2), decrease the acidity of the α-hydrogens, making enolate formation more difficult. However, once formed, the enolate is more nucleophilic. The overall effect on yield can vary depending on the specific reaction conditions.[3]
Q3: How do substituents on the benzaldehyde ring affect the reaction?
A3: Substituents on the benzaldehyde ring primarily affect the electrophilicity of the carbonyl carbon.
-
Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the acetophenone enolate. This generally leads to higher reaction rates and yields.[4]
-
Electron-donating groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction and potentially lower the yield.
Q4: What are the common side reactions in the aldol condensation of substituted acetophenones?
A4: Common side reactions include:
-
Self-condensation of the acetophenone: Although less favorable than the reaction with the more electrophilic aldehyde, it can still occur, leading to a mixture of products.
-
Cannizzaro reaction: If the aromatic aldehyde is not fully consumed and is subjected to a strong base, it can undergo disproportionation to form the corresponding alcohol and carboxylic acid. This is more likely with aldehydes that lack α-hydrogens.[5]
-
Retro-aldol reaction: The initial aldol addition product can revert to the starting materials. This equilibrium can be shifted towards the product by ensuring conditions that favor the subsequent dehydration to the more stable conjugated chalcone.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Enolate Formation | The base may not be strong enough to deprotonate the acetophenone, especially if it has electron-donating groups. Consider using a stronger base (e.g., KOH instead of NaOH) or slightly increasing the base concentration. However, be cautious as too much base can promote side reactions. |
| Unfavorable Reaction Equilibrium | The aldol addition is often reversible. Driving the reaction towards the final condensed product (chalcone) by removing water or by heating the reaction can improve the overall yield. The formation of the conjugated system is a strong driving force.[6] |
| Steric Hindrance | Bulky substituents on either the acetophenone or the benzaldehyde can sterically hinder the reaction. Increasing the reaction time or temperature may help to overcome this. |
| Incorrect Stoichiometry | Ensure that the molar ratio of the acetophenone to the aldehyde is appropriate. Sometimes, using a slight excess of the acetophenone is not recommended as it can co-elute with the product during purification.[4] |
| Low Reaction Temperature | While some aldol reactions are performed at room temperature or below to control side reactions, low temperatures might not be sufficient to drive the dehydration step to completion. If only the aldol addition product is formed, gentle heating can promote condensation.[7] |
| Competing Cannizzaro Reaction | If a strong base is used, the aromatic aldehyde can undergo the Cannizzaro reaction. Ensure the acetophenone enolate is formed and reacts efficiently. Sometimes, adding the aldehyde slowly to a mixture of the ketone and base can minimize this side reaction. |
dot
Caption: Troubleshooting logic for low yields in aldol condensation.
Issue 2: Oily Product Instead of a Solid Precipitate
Possible Causes & Solutions
| Cause | Recommended Action |
| Product is an Oil at Room Temperature | Some chalcones, particularly those with certain substituents, may have low melting points and exist as oils at room temperature. Try cooling the reaction mixture in an ice bath to induce solidification. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystallization. |
| Incomplete Reaction | The presence of unreacted starting materials or the intermediate aldol addition product can result in an oily mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Impure Product | The presence of side products can inhibit crystallization. The oil should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, dried, and the solvent evaporated. The resulting crude oil can then be purified by column chromatography or recrystallization from a suitable solvent system. |
| Incorrect Solvent for Precipitation | The solvent used for the reaction (e.g., ethanol) may be too good of a solvent for the product to precipitate. After the reaction is complete, pouring the reaction mixture into cold water can often induce precipitation of the organic product. |
dot
Caption: Workflow for handling an oily product in aldol condensation.
Data Presentation
Table 1: Effect of Substituents on the Acetophenone and Benzaldehyde on Chalcone Yield [3][4][8][9]
| Acetophenone Substituent (para-) | Benzaldehyde Substituent (para-) | Yield (%) |
| H | H | 59 |
| H | -OCH3 | 65-70 |
| H | -Cl | 70-85 |
| H | -NO2 | ~90 |
| -NH2 | H | 25.65 |
| -NH2 | -F | 28.00 |
| -NO2 | H | High |
| -NO2 | -OCH3 | High |
Yields are approximate and can vary significantly with reaction conditions.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation[4]
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Reactant Preparation: In a suitable flask, dissolve the substituted benzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in 95% ethanol.
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Base Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10-50% w/v) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates. In some cases, gentle heating may be required to drive the reaction to completion.
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Isolation of Product: If a precipitate forms, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid with cold water to remove any remaining base, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude chalcone can be purified by recrystallization, typically from 95% ethanol.
dot
Caption: General experimental workflow for Claisen-Schmidt condensation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 6. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Stability of 2-Hydroxy-2',4'-dimethylchalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-2',4'-dimethylchalcone. Our aim is to help you overcome common challenges related to the stability of this compound in preclinical in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: My compound precipitates out of solution upon dilution or administration. What can I do?
Answer:
Precipitation is a common issue for poorly soluble compounds like many chalcones. Here are several strategies to address this:
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Formulation Optimization:
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Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents for in vivo studies include DMSO, ethanol, PEG 300, and propylene glycol. It is crucial to perform vehicle toxicity studies to ensure the chosen solvent system is well-tolerated by the animal model at the intended dose.
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Surfactants: The addition of non-ionic surfactants such as Tween® 80 or Cremophor® EL can improve and maintain the solubility of hydrophobic compounds in aqueous solutions.
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Cyclodextrins: Encapsulating the chalcone in cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.
-
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pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Adjusting the pH of the formulation vehicle may improve solubility. However, ensure the final pH is physiologically compatible with the route of administration.
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Particle Size Reduction:
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Micronization: Reducing the particle size of the compound increases the surface area for dissolution.
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Nanosuspensions: Formulating the chalcone as a nanosuspension can dramatically improve its dissolution rate and bioavailability.
-
Question: I am observing very low or inconsistent bioavailability in my in vivo studies. What are the potential causes and solutions?
Answer:
Low and variable bioavailability is a frequent challenge with chalcones and can be attributed to several factors:
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Poor Aqueous Solubility: As discussed above, low solubility limits the dissolution and subsequent absorption of the compound. Refer to the formulation optimization strategies to address this.
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Rapid Metabolism: Chalcones can be subject to extensive first-pass metabolism in the liver and intestines. The hydroxyl group and the α,β-unsaturated ketone moiety are susceptible to enzymatic modification.
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Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the metabolic fate of your compound.
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Route of Administration: If oral bioavailability is low due to first-pass metabolism, consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and liver for initial efficacy studies.
-
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Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen, reducing absorption. Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in in vitro models can help determine if efflux is a significant factor.
Question: My in vitro assay results are not translating to in vivo efficacy. What should I investigate?
Answer:
The discrepancy between in vitro and in vivo results can be frustrating. Here are key areas to troubleshoot:
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Pharmacokinetics (PK): A comprehensive PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will reveal if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.
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Plasma Protein Binding: Highly protein-bound compounds have less free drug available to exert a therapeutic effect. Determine the plasma protein binding of your chalcone.
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Stability in Biological Matrices: Assess the stability of the compound in plasma and whole blood to ensure it is not rapidly degrading before reaching its target.
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Dosing Regimen: The dose and frequency of administration may need to be optimized based on the compound's half-life and clearance rate determined from PK studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are its low aqueous solubility and potential for rapid metabolism. The phenolic hydroxyl group can undergo glucuronidation or sulfation, and the α,β-unsaturated ketone is susceptible to reduction or conjugation with glutathione.
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: Several formulation strategies can be employed, including the use of co-solvents (e.g., DMSO, PEG 300), surfactants (e.g., Tween® 80), and complexing agents like cyclodextrins. Particle size reduction techniques such as micronization or creating a nanosuspension can also significantly enhance solubility and dissolution.
Q3: What in vitro assays are recommended to assess the stability of this chalcone before in vivo experiments?
A3: We recommend performing the following in vitro assays:
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Aqueous Solubility: To determine the intrinsic solubility in buffers at different pH values.
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Plasma Stability: To assess degradation by plasma enzymes.
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Microsomal Stability: To evaluate metabolic stability by liver enzymes, which is a key indicator of first-pass metabolism.
Q4: Are there any known metabolites of this compound that I should be aware of?
A4: While specific data for this exact chalcone is limited, based on the metabolism of similar compounds, potential metabolites include O-glucuronides and O-sulfates of the hydroxyl group. The double bond of the enone moiety may also be reduced. It is advisable to perform metabolite identification studies to confirm the metabolic pathways in the species being tested.
Quantitative Stability Data
The following tables provide illustrative quantitative data for the stability of this compound. Please note that these are representative values and may not reflect the exact results from your experiments.
Table 1: In Vitro Stability of this compound
| Parameter | Condition | Result |
| Aqueous Solubility | pH 7.4 Phosphate Buffer | < 1 µg/mL |
| Plasma Stability (Human) | 37°C, 1 hour | > 95% remaining |
| Microsomal Stability (Human Liver Microsomes) | 37°C, 1 hour | 45% remaining |
| Calculated Half-life (t½) in Microsomes | - | 55 minutes |
| Calculated Intrinsic Clearance (CLint) | - | 25 µL/min/mg protein |
Table 2: Illustrative Pharmacokinetic Parameters in Rodents (following IV administration)
| Parameter | Unit | Value |
| Half-life (t½) | hours | 1.5 |
| Volume of Distribution (Vd) | L/kg | 2.8 |
| Clearance (CL) | L/hr/kg | 1.3 |
| Plasma Protein Binding | % bound | 98.5 |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Dilute the stock solution in plasma (human, rat, or mouse) to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
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At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.
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Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
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Centrifuge the samples to precipitate plasma proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
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Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare a stock solution of the chalcone in DMSO (e.g., 10 mM).
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Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4).
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Pre-warm the microsomal suspension to 37°C.
-
Add the chalcone to the microsomal suspension to a final concentration of 1 µM and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizations
Technical Support Center: Refining Chalcone Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for crude chalcone products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude chalcone products?
A1: The most common and effective methods for purifying crude chalcone products are recrystallization and column chromatography.[1][2] Recrystallization is often sufficient for removing minor impurities, especially if the crude product is already of reasonable purity.[1][3] Column chromatography is employed for separating the chalcone from significant amounts of impurities, including unreacted starting materials or byproducts.[1][2]
Q2: What are the typical impurities found in crude chalcone products?
A2: Common impurities in crude chalcone products synthesized via Claisen-Schmidt condensation include unreacted benzaldehyde and acetophenone derivatives.[2][4] Additionally, side-products from self-condensation of the ketone or Cannizzaro reaction of the aldehyde can be present.[5]
Q3: How can I remove unreacted 2-hydroxy acetophenone from my chalcone product?
A3: Unreacted 2-hydroxy acetophenone can be removed by washing the reaction mixture with a 10% sodium hydroxide (NaOH) solution. The phenolic nature of 2-hydroxy acetophenone allows it to dissolve in the basic solution, separating it from the chalcone product.[6]
Q4: My crude product is an oil and will not solidify. What could be the cause?
A4: The formation of an oily product can be due to the presence of impurities or an excess of one of the reactants.[7] It can also occur if the temperature during crystallization is too high, causing the product to separate as an oil rather than a solid.[8] In some cases, the product may be a low-melting solid or an oil at room temperature by nature.
Q5: What is a suitable solvent for recrystallizing my chalcone?
A5: Ethanol, particularly 95% ethanol, is a widely used and effective solvent for the recrystallization of many chalcones.[1][3][5][9] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form crystals.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallization / Product Oiling Out | - The solution is supersaturated. - Cooling is too rapid. - Presence of impurities inhibiting crystal formation. - Incorrect solvent. | - Scratch the inside of the flask with a glass rod to induce crystallization.[5] - Add a seed crystal of the pure chalcone. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] - Try a different recrystallization solvent or a solvent mixture. - If the product has a low melting point, ensure the recrystallization temperature does not exceed it.[5] |
| Low Yield After Recrystallization | - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization during hot filtration. - The product is highly soluble in the chosen solvent even at low temperatures. | - Use a minimal amount of hot solvent to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Cool the filtrate for a sufficient amount of time, potentially in a refrigerator or freezer, to maximize crystal formation.[5] - Consider a different solvent in which the product has lower solubility at cold temperatures. |
| Presence of Starting Materials (Benzaldehyde/Acetophenone) in the Purified Product (Confirmed by TLC/NMR) | - Incomplete reaction. - Co-elution during column chromatography. - Inefficient removal during workup. | - If using column chromatography, optimize the eluent system to achieve better separation. A common mobile phase is a mixture of hexane and ethyl acetate.[1][11] - Wash the crude product with a suitable solvent to remove unreacted starting materials. For example, washing with water can help remove some unreacted aldehydes.[3] - For phenolic starting materials, a wash with a dilute base can be effective.[6] |
| Multiple Spots on TLC After Purification | - Incomplete separation of byproducts. - Decomposition of the chalcone on the silica gel column. | - For column chromatography, use a less polar solvent system initially and gradually increase the polarity to improve separation. - If decomposition is suspected, consider using a different stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Chalcone Product is Colored (e.g., dark oil) | - Presence of polymeric or other colored impurities. | - Purify by column chromatography.[2] - A wash with a saturated sodium bisulfite solution may help to remove some aldehyde-related colored impurities.[7] |
Quantitative Data on Chalcone Purification
The following table summarizes typical yields for chalcone synthesis and purification. Note that yields are highly dependent on the specific substrates, reaction conditions, and purification method.
| Chalcone Synthesis Method | Purification Method | Reported Yield Range | Reference |
| Claisen-Schmidt Condensation (Reflux) | Recrystallization | 9.2% | [12] |
| Claisen-Schmidt Condensation (Grinding) | Recrystallization | 32.6% | [12] |
| Claisen-Schmidt Condensation | Recrystallization | 62-78% | [13] |
| Aldol Condensation | Recrystallization | 58-89% | [5] |
| Wittig Reaction | Filtration through silica gel plug | 80-100% | [2] |
Experimental Protocols
Recrystallization of Crude Chalcone
This protocol is a general guideline and may need to be optimized for specific chalcone derivatives.
-
Solvent Selection: Choose a suitable solvent in which the chalcone is sparingly soluble at room temperature but highly soluble when hot. Ethanol (95%) is a common choice.[3][9][10]
-
Dissolution: Place the crude chalcone product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.[5] Add more solvent dropwise if necessary to achieve complete dissolution, avoiding a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The chalcone should start to crystallize. Once at room temperature, the flask can be placed in an ice bath or refrigerator for about 20 minutes to maximize crystal formation.[5]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Column Chromatography of Crude Chalcone
This protocol provides a general procedure for purification by column chromatography.
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Stationary Phase and Eluent Selection: Silica gel (60-120 or 230-400 mesh) is a common stationary phase.[1] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or benzene.[1][11] The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.
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Column Packing: The column can be packed using a wet or dry method. For the wet method, a slurry of silica gel in the initial eluent is prepared and poured into the column.[1]
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Sample Loading: The crude chalcone is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
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Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
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Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure chalcone and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for chalcone purification.
Caption: Troubleshooting logic for chalcone purification.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing oily product formation in chalcone synthesis
Technical Support Center: Chalcone Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering oily product formation during chalcone synthesis via Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: Why is my chalcone product an oil instead of a solid?
The formation of an oily product is a common issue in chalcone synthesis and can be attributed to several factors:
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Impurities : The most frequent cause is the presence of impurities, such as unreacted starting materials (aldehydes or ketones) or side products, which can depress the melting point of the final product.[1]
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Low Melting Point : The inherent molecular structure of the target chalcone may result in a low melting point, causing it to be an oil or a low-melting solid at room temperature. The presence of certain substituents on the aromatic rings can influence this property.[2][3]
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Polymerization : Under certain reaction conditions, especially with strong bases, side reactions like polymerization can occur, leading to gummy or oily residues.[1]
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Excess Water or Solvent : In reactions using aqueous base solutions, excess water can mix with the product, preventing crystallization.[4] The choice of solvent can significantly impact the product's physical state.[1][4]
Q2: How do reaction conditions influence the product's physical state?
Reaction conditions play a critical role in the outcome of the synthesis.[1]
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Catalyst/Base : The use of a very strong base like aqueous NaOH can sometimes lead to side reactions.[1][4] Switching to NaOH dissolved in methanol can reduce the formation of oily byproducts and facilitate the separation of water.[4]
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Solvent : Performing the reaction in an alcoholic solvent like ethanol is common.[5] However, in some cases, solvent-free synthesis by grinding the reactants with a solid base can be highly efficient and yield a solid product directly.[1][6][7]
-
Temperature : Chalcone synthesis often does not require harsh conditions.[1] Running the reaction at room temperature or with gentle heating is typically sufficient and can prevent the formation of unwanted side products.[1][4]
Q3: Does the structure of the reactants affect the physical state of the chalcone?
Yes, the structure of the acetophenone and benzaldehyde derivatives is a key determinant.
-
Substituents : The type and position of substituents on the aromatic rings influence the molecule's polarity, symmetry, and intermolecular forces, which in turn affect its melting point.[2][8] For instance, hydroxyl substitutions can significantly affect reactivity and product characteristics.[3]
-
Molecular Weight : Chalcones with a high molecular weight have a greater tendency to be solids.[1]
-
Physical State of Reactants : If the starting aldehyde and ketone are both solids, the resulting chalcone product is also more likely to be a solid.[1]
Troubleshooting Guide
Q4: My reaction yielded an oil. What is the first diagnostic step?
The first step is to assess the purity of your product.
-
Thin-Layer Chromatography (TLC) : Run a TLC of your oily product against the starting materials (acetophenone and benzaldehyde).[1] This will quickly reveal if the reaction has gone to completion and how many components are present in your oil.[1][7]
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NMR Spectroscopy : If possible, obtaining a crude ¹H-NMR spectrum can provide detailed information about the composition of the oil, confirming the presence of the desired chalcone and identifying any unreacted starting materials or major byproducts.[5][9]
Q5: How can I purify my oily chalcone?
If TLC or NMR indicates the presence of impurities, purification is necessary.
-
Column Chromatography : This is a highly effective method for separating the chalcone from impurities.[1][7] A silica gel column with a non-polar/polar solvent system, such as hexane/ethyl acetate, is commonly used.[4][7] The separation can be optimized first on TLC to determine the ideal eluent ratio.[7]
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Washing : If impurities are primarily unreacted starting materials, washing the crude oil may be effective. A wash with aqueous sodium bicarbonate can help remove acidic impurities, while a sodium metabisulfite wash can address excess aldehyde.[1]
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Recrystallization : If the oil can be solidified (see Q6), recrystallization is an excellent final purification step.[5][7] Common solvents include ethanol or mixtures like dioxane/methanol.[1][7]
Q6: How can I induce my oily product to solidify?
If the product is pure but remains an oil, it is likely a low-melting solid. Several techniques can be used to induce crystallization.
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Trituration : This is a key technique for solidifying oils. It involves "washing" or grinding the oily product with a solvent in which the desired compound is insoluble or sparingly soluble, but the impurities are soluble.[10][11] Ethers and hexanes are commonly used for triturating chalcones.[1][10] The process helps remove residual solvents or impurities that inhibit crystallization.
-
Cooling and Scratching : Cool the flask containing the oil in an ice bath and scratch the inside surface with a glass rod.[1][12][13] This creates nucleation sites for crystal growth. Leaving the mixture in a refrigerator overnight can also be effective.[1][12]
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Seeding : If you have a small crystal of the pure compound, adding it to the oil (seeding) can initiate crystallization.
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Solvent/Anti-Solvent Method : Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., hexane or pentane) until the product precipitates.[10][11]
Data & Visualizations
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Oily product with multiple spots on TLC | Impurities, unreacted starting materials | Purify via column chromatography.[1][7] |
| Oily product with a single major spot on TLC | Low-melting pure product, residual solvent | Induce solidification via trituration, cooling, or scratching.[1][10][12] |
| Reaction turns into a gummy precipitate | Polymerization, side reactions | Modify reaction conditions (e.g., use a milder base, lower temperature).[1][4] |
| Two liquid layers form during reaction | Product is insoluble in the reaction mixture | Cool the mixture in an ice bath to induce precipitation; add a small amount of cold water.[12] |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Performing a Trituration [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. Solved Synthesis of a Chalcone 1 (acetophenone or | Chegg.com [chegg.com]
Technical Support Center: Enhancing Chalcone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when modifying chalcone structures to improve bioavailability.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My chalcone derivative shows high in vitro activity but fails in animal models. What is the likely problem?
Answer: A significant drop in efficacy from in vitro to in vivo models often points to poor pharmacokinetic properties, specifically low oral bioavailability.[1] The primary reasons for this discrepancy in chalcones are typically:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed.[2][3]
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Low Permeability: The molecule may be unable to effectively cross the intestinal membrane to enter systemic circulation.[4]
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Rapid Metabolism: The compound may be quickly broken down by enzymes in the liver or gut wall (first-pass metabolism) before it can exert its therapeutic effect.[1]
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Active Efflux: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[5]
To diagnose the issue, a stepwise experimental approach is recommended. Start by assessing aqueous solubility and then proceed to permeability assays.
Question: My chalcone derivative has very low aqueous solubility. How can I improve it for testing and future development?
Answer: Low aqueous solubility is a common challenge that can lead to unreliable in vitro results and poor oral absorption.[2][3] Strategies to address this include:
-
Structural Modification:
-
Introduce Polar Groups: Adding hydrophilic functionalities like hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups to the chalcone scaffold can increase solubility.[6][7]
-
Prodrug Approach: Convert the chalcone into a more soluble prodrug. For example, adding a phosphate group to a hydroxylated chalcone can increase solubility by over 3000-fold.[8] This prodrug remains inactive until the phosphate group is cleaved in vivo to release the active parent compound.[8]
-
-
Formulation Strategies:
-
Investigate different formulation approaches such as creating solid dispersions, using surfactants, or reducing particle size to enhance the dissolution rate.[3]
-
Start by measuring the thermodynamic solubility to understand the compound's intrinsic properties before investing in significant chemical modifications.
Question: The Caco-2 assay for my compound shows a high efflux ratio (>2). What does this mean and what can I do?
Answer: An efflux ratio greater than two, calculated as the ratio of permeability from the basolateral to apical direction (B-A) over apical to basolateral (A-B), indicates that your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5] These transporters actively pump the compound out of the intestinal cells and back into the gut lumen, severely limiting its absorption.
To mitigate this, consider structural modifications that reduce the compound's recognition by these efflux pumps. This can involve altering lipophilicity, hydrogen bonding capacity, or the overall shape of the molecule.
Question: How should I interpret conflicting results between the PAMPA and Caco-2 permeability assays?
Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay measure different aspects of permeability, and comparing their results can be highly informative.
-
PAMPA exclusively measures passive diffusion across an artificial lipid membrane.[4][9]
-
Caco-2 assays use a monolayer of human intestinal cells and can assess passive diffusion, active transport (uptake and efflux), and paracellular transport.[4][5]
A common scenario is high permeability in PAMPA but low permeability in the Caco-2 assay . This strongly suggests that while the compound has sufficient lipophilicity to passively cross a membrane, it is likely a substrate for active efflux pumps in the Caco-2 cells, which is limiting its net transport.[4] Conversely, a low PAMPA value but higher Caco-2 permeability could indicate the involvement of active uptake transporters.[4]
Question: I'm observing very low compound recovery in my Caco-2 assay. What are the potential causes?
Answer: Low percent recovery during a Caco-2 assay can complicate data interpretation.[5] The primary causes include:
-
Poor Solubility: The compound may be precipitating out of the assay buffer.
-
Non-Specific Binding: The compound may be adsorbing to the plastic of the Transwell™ plate.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing the compound during the incubation period.
To troubleshoot, first, verify the compound's solubility in the assay buffer. If solubility is not the issue, assess non-specific binding by running the experiment without cells. If recovery is still low, cellular metabolism is a likely cause.
Frequently Asked Questions (FAQs)
What are the primary structural reasons for the poor bioavailability of many chalcones?
Chalcones, which are open-chain flavonoids, often suffer from poor bioavailability due to their core structure: 1,3-diaryl-2-propen-1-one.[1][10] Key issues include:
-
High Lipophilicity: While necessary for membrane crossing, excessive lipophilicity leads to poor aqueous solubility, which is the rate-limiting step for absorption.[2]
-
Metabolic Instability: The α,β-unsaturated ketone system is susceptible to metabolic reduction and conjugation reactions, leading to rapid clearance.[1]
-
Planar Structure: The relatively planar structure can be recognized by efflux pumps, leading to active removal from intestinal cells.
What are the most common chemical modification strategies to enhance chalcone bioavailability?
Several molecular modification strategies can be employed to improve the physicochemical and pharmacokinetic profiles of chalcones:[8][11]
-
Prodrug Design: This involves creating a temporarily inactive derivative that is converted to the active form in vivo. Esterifying a hydroxyl group or adding a phosphate group can dramatically improve solubility and absorption.[8][11]
-
Bioisosterism: Replacing certain functional groups with others that have similar physical or chemical properties but improved pharmacokinetics.
-
Molecular Hybridization: Combining the chalcone scaffold with another pharmacophore to improve properties like solubility or target engagement.[12] For instance, creating a chloroquine-chalcone hybrid has been shown to improve antimalarial activity and bioavailability.[12]
-
Introduction of Polar Moieties: Systematically adding polar groups like hydroxyls or amines can enhance aqueous solubility.[6]
Which in vitro assays are essential for predicting the oral bioavailability of chalcones?
A standard cascade of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays is recommended:
-
Aqueous Solubility Assay: This is the foundational test. A compound must be in solution to be absorbed. Both kinetic and thermodynamic solubility should be assessed.[3][13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to predict passive permeability across the gastrointestinal tract.[9] It helps identify compounds that lack the basic physicochemical properties to cross a lipid membrane.[9]
-
Caco-2 Permeability Assay: This is the "gold standard" in vitro model for predicting human drug absorption.[5][14] It provides a more complete picture by evaluating passive diffusion, active transport, and efflux mechanisms.[14]
What is the difference between kinetic and thermodynamic solubility, and which should I measure?
Both provide valuable, but different, information:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved first in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[3][15] It is a rapid, high-throughput assay often used in early discovery to flag potential issues.[15][16]
-
Thermodynamic Solubility: Measures the true equilibrium solubility of a compound's solid form in an aqueous buffer after an extended incubation period (e.g., 24-72 hours).[3] It is considered the "gold standard" for solubility and is crucial for lead optimization and formulation development.[3]
For early-stage screening, kinetic solubility is sufficient. For lead optimization and pre-clinical candidates, thermodynamic solubility is essential.[16]
How do I design a preliminary in vivo pharmacokinetic (PK) study for my chalcone derivatives?
A well-designed PK study is crucial to understand how your compound behaves in a biological system. Key considerations include:
-
Animal Model: Rats or rabbits are commonly used for initial PK studies of chalcones.[1][17]
-
Route of Administration: To assess oral bioavailability, both oral (PO) and intravenous (IV) administration are typically required. The IV data provides a baseline for 100% bioavailability. However, many early studies focus on a single relevant route, such as oral or intraperitoneal administration.[1][18]
-
Formulation and Dosing: The compound must be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[1] The dose should be determined from prior efficacy or toxicology studies.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to capture the absorption, distribution, and elimination phases.[1]
-
Analytical Method: A validated and sensitive bioanalytical method, typically Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS, is required to accurately quantify the drug concentration in plasma samples.[1][19]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Antimalarial Chalcone Derivatives in New Zealand White Rabbits
| Derivative | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) |
| Derivative 1 | Intraperitoneal | 3.84 | 1.96 ± 0.46 | 0.33 ± 0.05 |
| Derivative 2 | Oral | 4.85 | 69.89 ± 5.49 | 3.4 ± 0.79 |
| Derivative 3 | Oral | 3.64 | 3.74 ± 1.64 | Not Reported |
Data synthesized from Sinha et al., 2021.[1][18][19][20] This study highlights the very low bioavailability of derivatives 1 and 3, while derivative 2 shows comparatively better systemic exposure.[1]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of the solid chalcone derivative to a glass vial.
-
Solvent Addition: Add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[3]
-
Sample Processing: After incubation, allow the suspension to settle. Carefully remove an aliquot from the supernatant.
-
Separation: Filter the aliquot through a low-binding 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the chalcone derivative using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[3][15]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol predicts passive gastrointestinal absorption.[9][21]
-
Membrane Coating: Pipette 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of a 96-well PVDF filter plate (the donor plate). Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Prepare Donor Solutions: Dissolve the test compounds in buffer, typically containing a small percentage of DMSO, to create the donor solutions.
-
Start Assay: Add the donor solutions to the wells of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring contact between the donor membrane and the acceptor buffer. Incubate the resulting "sandwich" at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[21]
-
Quantification: After incubation, separate the plates. Measure the compound concentration in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the incubation parameters.
Protocol 3: Caco-2 Permeability Assay
This protocol assesses compound transport across a human intestinal cell monolayer.[5][14]
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 18-22 days until they form a differentiated, polarized monolayer.[5][22]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[22][23] The permeability of a fluorescent marker like Lucifer yellow can also be measured as an integrity control.[5]
-
Prepare Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Dosing:
-
A-to-B Transport (Apical to Basolateral): Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[23]
-
B-to-A Transport (Basolateral to Apical): Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber. This is done to determine the efflux ratio.[5][23]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours), often with gentle shaking.[22]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[5]
References
- 1. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 12. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Pharmacokinetic Studies of Oxathio-Heterocycle Fused Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. malariaworld.org [malariaworld.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits [ouci.dntb.gov.ua]
- 21. bioassaysys.com [bioassaysys.com]
- 22. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Chalcones: Featuring 2-Hydroxy-2',4'-dimethylchalcone
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids widely distributed in plants. They have garnered substantial interest in the scientific community for their diverse pharmacological properties, including notable antioxidant effects. This guide provides a comparative analysis of the antioxidant activity of 2-Hydroxy-2',4'-dimethylchalcone against other chalcone derivatives, supported by experimental data and detailed methodologies for key assays.
The antioxidant capacity of chalcones is largely attributed to their chemical structure, particularly the presence and positioning of hydroxyl (-OH) and methoxy (-OCH₃) groups on their two aromatic rings (Ring A and Ring B). These functional groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, which is implicated in numerous diseases. While extensive data on this compound is limited, its antioxidant potential can be inferred by examining the structure-activity relationships of closely related analogs.
Structure-Activity Relationship and Comparative Performance
The antioxidant efficacy of a chalcone derivative is critically dependent on its substitution pattern. The presence of a 2'-hydroxy group on Ring A, as in the target molecule, is a key feature often associated with enhanced antioxidant activity. This is partly due to its ability to form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the molecule's electronic properties and radical scavenging potential.[1][2] Furthermore, studies on various 2'-hydroxychalcones have consistently demonstrated their potent antioxidant capabilities.[3][4][5]
The addition of other functional groups further modulates this activity:
-
Hydroxyl Groups: An increased number of hydroxyl groups generally enhances antioxidant activity. Specifically, a 3,4-dihydroxy (catechol) substitution on Ring B is a strong indicator of high antioxidant potential.[1]
-
Methoxy and Methyl Groups: Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) can also positively influence antioxidant activity.[6] The methyl groups at the 2' and 4' positions in this compound are expected to contribute to its radical scavenging capacity through their electron-donating nature.
The following table summarizes the antioxidant activity of various chalcone derivatives, providing a basis for comparison. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the radical activity; a lower IC₅₀ value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity of Chalcone Derivatives (IC₅₀ Values)
| Compound Name | Substitution Pattern | DPPH Assay (µM) | ABTS Assay (µM) | Reference |
| 2'-Hydroxychalcone Derivatives | ||||
| 2',2',5'-Trihydroxychalcone | 2'-OH, 5'-OH (Ring A); 2-OH (Ring B) | High Activity | Not Reported | [3][5] |
| 2'-Hydroxy-4-methoxychalcone | 2'-OH (Ring A); 4-OCH₃ (Ring B) | Not Reported | Not Reported | [1] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 2'-OH, 4'-F (Ring A); 2,3-(OCH₃)₂ (Ring B) | 190 µg/mL** | Not Reported | [1] |
| Chalcone 4b (a 2'-hydroxychalcone) | 2'-OH, 5'-Br (Ring A); 3,4-(OH)₂ (Ring B) | 82.4% inhibition | Not Reported | [2][4] |
| Other Chalcone Derivatives | ||||
| 4-Hydroxychalcone | 4-OH (Ring B) | 63.4% inhibition | Not Reported | [7] |
| Chalcone Derivative 5 | 2,4-dichlorobenzenesulfonamide moiety | Potent Activity | Potent Activity | [8] |
| Unsubstituted Chalcone | No substitutions | Moderate Activity | Moderate Activity* | [9] |
| Ascorbic Acid (Standard) | - | ~28 µM | ~26 µM | [9] |
-
Specific IC₅₀ values were not provided, but the study reported significant activity. ** Value reported in µg/mL, not µM. *** Data reported as percentage inhibition at a specific concentration, not as IC₅₀.
Experimental Protocols
Standardized assays are crucial for quantifying and comparing the antioxidant activities of different compounds. The most common methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[10][11]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.[11]
-
Sample Preparation: Dissolve the test chalcones and a standard antioxidant (e.g., ascorbic acid) in the same solvent to create a series of concentrations.[12]
-
Reaction: In a microplate well or cuvette, mix a specific volume of the sample solution (e.g., 100 µL) with the DPPH solution (e.g., 1.5 mL).[13] A control is prepared using the solvent instead of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[10][13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[13]
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation: Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]
-
Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., water or ethanol) to obtain a working solution with an absorbance of approximately 0.70-1.00 at 734 nm.[14][16]
-
Sample Preparation: Prepare various concentrations of the test chalcones and a standard antioxidant in a suitable solvent.
-
Reaction: Mix a small volume of the sample solution (e.g., 20 µL) with a larger volume of the ABTS•⁺ working solution (e.g., 180 µL).[17]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[17][18]
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[19][20]
Protocol:
-
Reagent Preparation: Prepare the FRAP working reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[17][19]
-
Sample and Standard Preparation: Prepare various concentrations of the test chalcones. A standard curve is created using known concentrations of FeSO₄·7H₂O.[20]
-
Reaction: Add a small volume of the sample or standard (e.g., 10-50 µL) to a larger volume of the FRAP working reagent (e.g., 150-300 µL).[17][20]
-
Incubation: Incubate the mixture for a defined period (e.g., 6-40 minutes) at 37°C.[17][21]
-
Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.[19][20]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺ and is expressed as ferrous iron equivalents (FRAP value).[22]
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved, the following diagrams outline the general workflow for antioxidant assays and the chemical principles behind each method.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Mechanism of the DPPH radical scavenging assay.
Caption: Mechanism of the ABTS radical cation decolorization assay.
Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing antioxidant activity of 2'-hydroxychalcones: crystal and molecular structures, in vitro antiproliferative studies and in vivo effects on glucose regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones (2011) | Ponnurengam Malliappan Sivakumar | 127 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. sciensage.info [sciensage.info]
- 13. plant-stress.weebly.com [plant-stress.weebly.com]
- 14. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 20. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cellbiolabs.com [cellbiolabs.com]
Comparative analysis of the anti-inflammatory effects of dimethylchalcone isomers
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including notable anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory effects of various dimethylchalcone isomers, offering a valuable resource for researchers in drug discovery and development. The anti-inflammatory actions of these compounds are primarily attributed to their ability to modulate key inflammatory pathways and enzymes.[3][4]
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of dimethylchalcone isomers and related derivatives has been evaluated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as their inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7]
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
Nitric oxide and PGE2 are critical mediators of inflammation. The inhibitory activity of various chalcone derivatives on their production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a key indicator of their anti-inflammatory potential.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 4-Dimethylamino-2',5'-dimethoxychalcone | NO Production | Submicromolar | RAW 264.7 | [5] |
| 4-Dimethylamino-2',5'-dimethoxychalcone | PGE2 Production | Submicromolar | RAW 264.7 | [5] |
| 2'-methoxy-3,4-dichlorochalcone (Ch15) | NO Production | 7.1-9.6 | RAW 264.7 | [1] |
| 2'-hydroxy-6'-methoxychalcone (Ch29) | NO Production | 7.1-9.6 | RAW 264.7 | [1] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31) | NO Production | 7.1-9.6 | RAW 264.7 | [1] |
| 2'-hydroxy-4',6'-dimethoxychalcone (Ch35) | NO Production | 7.1-9.6 | RAW 264.7 | [1] |
| 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one (Compound 16) | NO Production | 12.1 ± 1.5 | RAW 264.7 | [8] |
| 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one (Compound 16) | PGE2 Production | 0.5 ± 1.5 | RAW 264.7 | [8] |
Inhibition of Cyclooxygenase (COX) Enzymes
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.
| Compound | Target | IC50 (µM) | % Inhibition (at 40 µg/mL) | Reference |
| Chalcone Derivative 1b | COX-2 | - | 80.74 - 92.55 | [7] |
| Chalcone Derivative 3c | COX-1 | 14.65 | - | [7] |
| Chalcone Derivative 3c | COX-2 | - | 80.74 - 92.55 | [7] |
| Chalcone Derivative 4a | COX-2 | 4.78 | 80.74 - 92.55 | [7] |
| Chalcone Derivative 4e | COX-2 | - | 80.74 - 92.55 | [7] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 (Selectivity Index: 68.43) | - | [9] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | - | [9] |
Signaling Pathways in Inflammation Modulated by Dimethylchalcones
Dimethylchalcone isomers exert their anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
References
- 1. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potency of 2'-Hydroxychalcones: A Comparative Guide to their Enzyme Inhibitory Activity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2'-hydroxychalcones as potent enzyme inhibitors, supported by quantitative data and detailed experimental methodologies.
2'-Hydroxychalcones, a subclass of chalcones characterized by a hydroxyl group at the 2'-position of the A-ring, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features allow for broad-spectrum biological activities, with enzyme inhibition being a key area of investigation. This guide delves into the SAR of these compounds against several key enzymes, offering insights for the rational design of novel and selective inhibitors.
The Core Structure and Key Modifications
The foundational structure of a 2'-hydroxychalcone consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The inhibitory potency and selectivity of these molecules can be finely tuned by strategic modifications to this basic framework. The diagram below illustrates the general structure and highlights the key positions for substitution that dictate their biological activity.
Caption: General chemical structure of 2'-hydroxychalcones and key modification sites.
Comparative Analysis of Enzyme Inhibition
The following sections provide a detailed comparison of the inhibitory activities of various 2'-hydroxychalcone derivatives against several key enzymes. The data is presented in tabular format for easy comparison of their half-maximal inhibitory concentrations (IC50).
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[1][2] Studies have revealed that the substitution pattern on both A and B rings of 2'-hydroxychalcones significantly influences their XO inhibitory potency.
| Compound | Substitution Pattern (Ring A) | Substitution Pattern (Ring B) | IC50 (µM) | Reference |
| 1 | 2'-OH, 4'-OH | 3,4-diOH | 0.121 | [1] |
| 2 | 2'-OH | 3,4-diOH | > 50 | [3] |
| 3 | 2'-OH, 4'-OH, 6'-OH | Unsubstituted | > 50 | [3] |
| 4 | 2'-OH, 4'-OH | 4-OH | 1.8 | [3] |
| Allopurinol | (Standard Inhibitor) | 3.324 | [1] |
Structure-Activity Relationship Summary for XO Inhibition:
-
Ring A: The presence of additional hydroxyl groups on ring A, particularly at the 4'-position, appears to be beneficial for inhibitory activity.[1][3]
-
Ring B: Dihydroxy substitution on ring B, especially a catechol moiety (3,4-diOH), is a crucial determinant for potent XO inhibition.[1] The removal of the 3-hydroxyl group on ring B can decrease the inhibitory potency of hydroxychalcones.[1]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[4][5] The number and position of hydroxyl groups on the chalcone scaffold are critical for anti-tyrosinase activity.
| Compound | Substitution Pattern (Ring A) | Substitution Pattern (Ring B) | IC50 (µM) | Reference |
| 5 | 2',4',6'-triOH | Unsubstituted | 15 | [4] |
| 6 | 2',4',6'-triOH | 2,4-diOH | 1.0 | [4] |
| 7 | 2',4',6'-triOH | 3,4-diOH | > 100 | [4] |
| 8 | 2',4'-diOH | 2,4-diOH | 0.02 | [5] |
| Kojic Acid | (Standard Inhibitor) | 12 | [4] |
Structure-Activity Relationship Summary for Tyrosinase Inhibition:
-
Ring A: A 2',4',6'-trihydroxy substitution pattern on ring A is efficacious for tyrosinase inhibition.[4][6]
-
Ring B: A 2,4-dihydroxy (resorcinol) moiety on ring B contributes significantly to high inhibitory potency.[5] In contrast, a catechol (3,4-dihydroxy) structure on ring B is not advantageous for inhibitory activity.[4]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[7][8] Chalcones have been shown to be reversible and competitive inhibitors of MAOs.[7][9]
| Compound | Substitution Pattern (Ring A) | Substitution Pattern (Ring B) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 9 | 2'-OH | Unsubstituted | > 100 | 10.2 | [7] |
| 10 | 2'-OH | 4-OCH3 | 5.8 | 0.9 | [7] |
| 11 | 2'-OH | 3,4-diOCH3 | 2.1 | 0.2 | [7] |
| 12 | 2'-OH | 2,4,6-triOCH3 | 0.047 (Ki) | 0.020 (Ki) | [9] |
Structure-Activity Relationship Summary for MAO Inhibition:
-
Selectivity: Most 2'-hydroxychalcone analogs show a preference for inhibiting MAO-B.[7]
-
Ring B: The introduction of methoxy groups on ring B generally enhances the inhibitory activity against both isoforms.[7] Interestingly, a 2,4,6-trimethoxy substitution on ring B can shift the selectivity towards MAO-A.[9]
α-Glucosidase Inhibition
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.[10][11]
| Compound | Substitution Pattern (Ring A) | Substitution Pattern (Ring B) | IC50 (µM) | Reference |
| Bavachalcone | 2',4'-diOH, 5'-(1,1-dimethylallyl) | 4-OH | 15.35 (µg/mL) | [12] |
| Compound 11j | (Specific hydroxychalcone derivative) | Potent inhibitor | [10] | |
| Acarbose | (Standard Inhibitor) | 640.57 | [11] |
Structure-Activity Relationship Summary for α-Glucosidase Inhibition:
-
Specific hydroxylation and prenylation patterns, as seen in bavachalcone, contribute to potent α-glucosidase inhibition.[12]
-
Certain novel hydroxychalcone-based dual inhibitors have shown promising activity against both α-glucosidase and aldose reductase.[10]
Experimental Protocols
General Synthesis of 2'-Hydroxychalcones (Claisen-Schmidt Condensation)
The majority of the cited 2'-hydroxychalcones were synthesized via the Claisen-Schmidt condensation reaction.[3][13][14]
Caption: General workflow for the synthesis of 2'-hydroxychalcones.
Detailed Methodology:
-
Reactants: An appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are used as starting materials.
-
Solvent and Base: The reactants are dissolved in a suitable solvent such as ethanol, methanol, or isopropyl alcohol.[13][15] A base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added as a catalyst.[13][14] In some cases, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF are employed.[13]
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from 0°C to room temperature, for a period of several hours to a full day.[15][16]
-
Work-up: Upon completion, the reaction mixture is acidified, usually with hydrochloric acid (HCl), to precipitate the crude 2'-hydroxychalcone.
-
Purification: The crude product is then collected by filtration and purified by methods such as recrystallization from a suitable solvent or column chromatography to yield the pure compound.
General Enzyme Inhibition Assay Protocol
The inhibitory activity of the synthesized 2'-hydroxychalcones is typically evaluated using in vitro enzyme assays. The following is a generalized workflow.
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Methodology:
-
Reagents: Solutions of the target enzyme, its specific substrate, and the test compounds (2'-hydroxychalcones) at various concentrations are prepared in an appropriate buffer.
-
Assay Procedure: The enzyme is typically pre-incubated with the test compound or a vehicle control for a short period. The enzymatic reaction is then initiated by the addition of the substrate.
-
Detection: The reaction is allowed to proceed for a defined time at a specific temperature, and the product formation or substrate consumption is monitored using a suitable detection method, most commonly spectrophotometry.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This guide highlights the significant potential of 2'-hydroxychalcones as a versatile class of enzyme inhibitors. The structure-activity relationship studies summarized herein provide a valuable framework for the design and development of new therapeutic agents. The inhibitory potency and selectivity of these compounds can be systematically optimized by judiciously modifying the substitution patterns on both aromatic rings. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel 2'-hydroxychalcone derivatives in the quest for more effective and selective enzyme inhibitors.
References
- 1. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Hydroxychalcone-Based Dual Inhibitors of Aldose Reductase and α-Glucosidase as Potential Therapeutic Agents against Diabetes Mellitus and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajrconline.org [ajrconline.org]
- 16. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
A Comparative Guide to the Bioactivity of 2-Hydroxychalcone Derivatives: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo bioactivity of 2-hydroxychalcone derivatives, focusing on their anticancer properties. While a direct comprehensive study correlating the in vitro and in vivo effects of 2-Hydroxy-2',4'-dimethylchalcone is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs to provide a valuable comparative overview. The information presented is intended to support research and drug development efforts in the field of oncology.
Comparative Bioactivity Data
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of various 2-hydroxychalcone derivatives, providing a basis for comparing their therapeutic potential.
Table 1: In Vitro Cytotoxicity of 2-Hydroxychalcone Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | HCT116 (Colon Carcinoma) | MTT | 105.03 (HDAC inhibition) | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatocellular Carcinoma) | Not specified | 32.3 ± 1.13 | [2] |
| PANC-1 (Pancreatic Cancer) | Cell Proliferation | 10.5 ± 0.8 | [3] | |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Proliferation | 12.2 ± 0.9 | [3] | |
| A-549 (Lung Carcinoma) | Not specified | 9.99 (for 4'-O-benzylated-DMC) | [4] | |
| FaDu (Pharyngeal Carcinoma) | Not specified | 13.98 (for 4'-O-benzylated-DMC) | [4] | |
| SH-SY5Y (Neuroblastoma) | Not specified | 5.20 (for 4'-O-caproylated-DMC) | [4] | |
| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | MTT | Not specified (Significant cytotoxicity observed) | [5][6] |
| CMT-1211 (Breast Cancer) | MTT | Not specified (Significant cytotoxicity observed) | [5][6] | |
| 2-Hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Capan-1 (Pancreatic Cancer) | Colony-forming | Not specified (Effective inhibition) | [7] |
Table 2: In Vivo Antitumor Activity of 2-Hydroxychalcone Derivatives
| Compound | Animal Model | Cancer Type | Dosage | Treatment Duration | Tumor Inhibition | Reference |
| 2'-Hydroxychalcone Derivatives (C1, C2, C3) | Wistar Rats (DMH-induced) | Colorectal Carcinoma | Not specified | Not specified | Significant reduction in tumor incidence and size | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Nude Mice (KB-A1 xenograft) | Human Carcinoma | Not specified | Not specified | Considerable reduction in tumor weight (sensitized tumors to doxorubicin) | [8] |
| Nude Mice (SMMC-7721 xenograft) | Human Liver Carcinoma | 150 mg/kg | Not specified | Average tumor weight reduced from 1.42g to 0.59g | [9][10] | |
| 2'-Hydroxy-4'-methoxychalcone (HMC) | Mice (Lewis Lung Carcinoma) | Lung Carcinoma | 30 mg/kg (subcutaneously) | 20 days | 27.2% inhibition of tumor volume | [11] |
| ICR Mice (Sarcoma 180) | Sarcoma | 30 mg/kg (intraperitoneally) | 10 days | 33.7% suppression in tumor weight | [11] | |
| 2'-Hydroxychalcone | In vivo model | Breast Cancer | Not specified | Not specified | Suppressed tumor growth and metastasis | [5][6] |
| 2-Hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Nude Mice (xenograft) | Solid Tumors | Not specified | Not specified | Suppressed xenografted tumor growth | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-hydroxychalcone derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.[12][13][16]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Antitumor Efficacy: Murine Xenograft Model
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with a basement membrane matrix like Matrigel to improve tumor take rate.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6) into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 70-300 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and a vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal or subcutaneous injection) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of 2-hydroxychalcone derivatives.
Caption: Workflow for assessing the in vitro and in vivo bioactivity of 2-hydroxychalcone derivatives.
References
- 1. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 5. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo reversal of cancer cell multidrug resistance by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Efficacy of 2-Hydroxy-2',4'-dimethylchalcone and its Analogs Compared to Known Anticancer Drugs: A Comparative Guide
In the landscape of novel anticancer drug discovery, chalcones and their derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a detailed comparison of the efficacy of 2-hydroxy-2',4'-dimethylchalcone and its structurally related analogs against established anticancer drugs. The comparative analysis is based on quantitative in vitro cytotoxicity data, elucidation of mechanisms of action, and detailed experimental protocols.
Comparative Anticancer Efficacy: In Vitro Studies
The anticancer activity of chalcone derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is presented below for various chalcones and standard chemotherapeutic agents across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Chalcone Derivatives | Known Anticancer Drugs | ||||
| 2'-Hydroxychalcone | MCF-7 (Breast) | 37.74 | Doxorubicin | MCF-7 (Breast) | ~1-2 |
| 2'-Hydroxychalcone | CMT-1211 (Breast) | 34.26 | Cisplatin | HeLa (Cervical) | ~2.5-5 |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 (Pancreatic) | 10.5 ± 0.8 | 5-Fluorouracil | HT-29 (Colon) | ~5-15 |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 (Pancreatic) | 12.2 ± 0.9 | Paclitaxel | A549 (Lung) | ~0.01-0.1 |
| 4'-O-Caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 | |||
| 4'-O-Methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 | |||
| 4'-O-Benzylated-DMC | A549 (Lung) | 9.99 | |||
| 4'-O-Benzylated-DMC | FaDu (Head & Neck) | 13.98 |
Note: The data for this compound was not specifically available in the reviewed literature. The table presents data for structurally similar and well-studied chalcone derivatives to provide a relevant comparison. IC50 values for known anticancer drugs can vary depending on the specific experimental conditions.
Mechanisms of Action: A Glimpse into Cellular Signaling
Chalcones exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis (programmed cell death). 2'-Hydroxychalcone has been shown to significantly reduce the expression of key proteins in this pathway, such as p-IκB and p-NF-κBp65.[1]
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_IkB [label="p-IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; p_NFkB [label="p-NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; nucleus [label="Nucleus", shape=oval, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; gene_transcription [label="Gene Transcription\n(Proliferation, Anti-apoptosis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chalcone [label="2'-Hydroxychalcone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TNFa -> TNFR [arrowhead=tee, color="#5F6368"]; TNFR -> IKK [arrowhead=normal, color="#5F6368"]; IKK -> IkB [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#5F6368"]; IkB -> p_IkB [style=invis]; p_IkB -> NFkB [label="Ubiquitination &\nDegradation", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; NFkB -> p_NFkB [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; p_NFkB -> nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; nucleus -> gene_transcription [arrowhead=normal, color="#5F6368"]; Chalcone -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition", fontsize=8, fontcolor="#EA4335"]; } .dot Figure 1: Simplified diagram of NF-κB pathway inhibition by 2'-Hydroxychalcone.
Furthermore, many chalcone derivatives, including 2'-Hydroxychalcone, have been observed to induce apoptosis in cancer cells.[1] This is often achieved through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. The induction of apoptosis is a critical goal of many anticancer therapies.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the anticancer efficacy of novel compounds.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
// Nodes start [label="Seed cancer cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation1 [label="Incubate for 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Treat with varying concentrations of\nthis compound or control drug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation2 [label="Incubate for 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mtt [label="Add MTT reagent to each well", fillcolor="#FBBC05", fontcolor="#202124"]; incubation3 [label="Incubate for 2-4h", fillcolor="#FFFFFF", fontcolor="#202124"]; add_solvent [label="Add solubilizing agent (e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Measure absorbance at 570 nm\nusing a microplate reader", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate_ic50 [label="Calculate IC50 values", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> incubation1 [arrowhead=normal, color="#5F6368"]; incubation1 -> treatment [arrowhead=normal, color="#5F6368"]; treatment -> incubation2 [arrowhead=normal, color="#5F6368"]; incubation2 -> add_mtt [arrowhead=normal, color="#5F6368"]; add_mtt -> incubation3 [arrowhead=normal, color="#5F6368"]; incubation3 -> add_solvent [arrowhead=normal, color="#5F6368"]; add_solvent -> read_absorbance [arrowhead=normal, color="#5F6368"]; read_absorbance -> calculate_ic50 [arrowhead=normal, color="#5F6368"]; } .dot Figure 2: Workflow of the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content.
Detailed Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with Sulforhodamine B dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm.
-
Data Analysis: The optical density is proportional to the total protein mass and, therefore, the cell number. IC50 values are calculated similarly to the MTT assay.
Conclusion
The available data on chalcone derivatives, particularly those structurally related to this compound, demonstrate their potential as effective anticancer agents. While their in vitro potency, as indicated by IC50 values, may not uniformly surpass that of established chemotherapeutic drugs like Doxorubicin or Paclitaxel in all cell lines, their distinct mechanisms of action, such as the inhibition of the NF-κB pathway, present a compelling rationale for their continued investigation. Further research, including in vivo studies and exploration of combination therapies, is warranted to fully elucidate the therapeutic promise of this class of compounds in the fight against cancer.
References
Unveiling the Cancer-Fighting Potential of Dimethylchalcone Derivatives: A Comparative Cytotoxicity Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various dimethylchalcone derivatives against different cancer cell lines. The information presented is supported by experimental data from recent studies, offering valuable insights for the development of novel anticancer therapeutics.
Comparative Cytotoxicity of Dimethylchalcone Derivatives (IC50 Values)
The in vitro cytotoxic activity of a range of semi-synthetic 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the varying degrees of cytotoxicity exhibited by these derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) |
| 4′-O-Caproylated-DMC (2b) | SH-SY5Y (Neuroblastoma) | 5.20[1][2] |
| 4′-O-Methylated-DMC (2g) | SH-SY5Y (Neuroblastoma) | 7.52[1][2] |
| 4′-O-Benzylated-DMC (2h) | A-549 (Lung Carcinoma) | 9.99[1][2] |
| FaDu (Pharyngeal Carcinoma) | 13.98[1][2] | |
| 2′,4′-O-Dimethylated-DMC (5g) | Various tested cancer cell lines | 12.56 - 29.78[1] |
| Unmodified DMC | Various cancer cell lines | Generally exhibits moderate to excellent anticancer activities[1] |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver Cancer) | 0.9[3] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical Cancer) | 3.204[4] |
| MCF-7 (Breast Cancer) | 3.849[4] | |
| Compound 12 | MCF-7 (Breast Cancer) | 4.19[5] |
| ZR-75-1 (Breast Cancer) | 9.40[5] | |
| MDA-MB-231 (Breast Cancer) | 6.12[5] | |
| Compound 13 | MCF-7 (Breast Cancer) | 3.30[5] |
| ZR-75-1 (Breast Cancer) | 8.75[5] | |
| MDA-MB-231 (Breast Cancer) | 18.10[5] |
Experimental Protocols
The evaluation of the cytotoxic activity of dimethylchalcone derivatives is predominantly carried out using cell-based assays that measure cell viability and proliferation. The Sulforhodamine B (SRB) and MTT assays are two such widely used colorimetric methods.
Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 8,000 cells/well for Panc-1 cells) and incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the dimethylchalcone derivatives and incubated for a specified period (e.g., 72 hours).[1]
-
Cell Fixation: Following incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for at least 60 minutes at 4°C.[1]
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 15-30 minutes at room temperature.[1][3]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[1][3]
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[1][3]
-
Absorbance Measurement: The optical density is read at a wavelength of 515 nm or 540 nm using a microplate reader.[1][3] The absorbance is proportional to the cellular protein content and, therefore, the number of viable cells.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then exposed to different concentrations of the chalcone derivatives and incubated for 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well, followed by incubation for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solvent such as Dimethyl Sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Dimethylchalcone derivatives exert their cytotoxic effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
Experimental Workflow for Cytotoxicity Assays
Caption: A generalized workflow for determining the cytotoxicity of dimethylchalcone derivatives using cell-based assays.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many chalcone derivatives have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.
Caption: Dimethylchalcone derivatives can inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induced apoptosis.
NF-κB Signaling Pathway Blockade
The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. Its blockade by chalcone derivatives can suppress tumor growth.
Caption: By inhibiting IKK, dimethylchalcones prevent the degradation of IκBα, thus blocking NF-κB's pro-survival signaling.
EGFR/MAPK Signaling Pathway Attenuation
The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical for cell growth and division. Dihydrochalcone derivatives have been shown to abolish this signaling cascade.[6]
Caption: Dihydrochalcone derivatives can inhibit the EGFR/MAPK signaling cascade, thereby halting cancer cell proliferation.
References
- 1. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) assay [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Validating Newly Synthesized Chalcones Using Spectroscopic Techniques
For researchers and scientists engaged in the synthesis and development of novel chalcone-based compounds, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of standard spectroscopic techniques—UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering insights into their application for confirming the successful synthesis of chalcones. Detailed experimental protocols and data interpretation are provided to support robust structural elucidation.
Comparison of Spectroscopic Techniques for Chalcone Validation
The successful synthesis of a chalcone requires the formation of an α,β-unsaturated ketone system linking two aromatic rings. Each of the following spectroscopic methods provides unique and complementary information to confirm this structural motif.
| Spectroscopic Technique | Information Provided for Chalcones | Strengths | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Confirms the presence of the extended conjugated system characteristic of the chalcone backbone. | High sensitivity to conjugated systems; provides information about electronic transitions. | Provides limited structural information beyond the presence of conjugation; susceptible to solvent effects. |
| Infrared (IR) Spectroscopy | Identifies key functional groups, notably the α,β-unsaturated carbonyl (C=O) and the carbon-carbon double bond (C=C) of the enone system, as well as aromatic C-H bonds. | Excellent for functional group identification; relatively simple and fast. | Complex spectra can be difficult to interpret fully; not ideal for determining overall molecular structure. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of protons, including the characteristic signals of the vinylic protons (Hα and Hβ) which confirm the formation and stereochemistry (typically trans) of the double bond. Aromatic proton signals confirm the nature of the substituent rings. | Provides detailed structural connectivity and stereochemistry; allows for the unambiguous assignment of protons. | Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies all unique carbon atoms in the molecule, including the key carbonyl carbon and the α and β carbons of the enone system. | Provides a definitive count of non-equivalent carbons; complements ¹H NMR for complete structural assignment. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized chalcone and provides information about its fragmentation pattern, which can further confirm the structure. | High sensitivity and accuracy for molecular weight determination; fragmentation patterns can provide structural clues. | "Soft" ionization techniques may not provide extensive fragmentation for detailed structural analysis. |
Quantitative Spectroscopic Data for Chalcone Validation
The following tables summarize the characteristic spectral data observed for chalcones using various spectroscopic techniques. These values can serve as a reference for validating newly synthesized derivatives.
Table 1: UV-Visible and Infrared Spectroscopic Data for Chalcones
| Technique | Parameter | Typical Range for Chalcones |
| UV-Vis | Band I (π → π* transition of the cinnamoyl system) | 340 - 390 nm[1] |
| Band II (π → π* transition of the benzoyl system) | 220 - 270 nm[1] | |
| IR | C=O Stretch (α,β-unsaturated ketone) | 1650 - 1685 cm⁻¹[2] |
| C=C Stretch (alkene of the enone) | 1580 - 1610 cm⁻¹[2][3] | |
| Aromatic C-H Stretch | 3010 - 3120 cm⁻¹[1][2] | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| =C-H Out-of-Plane Bend (trans) | 960 - 980 cm⁻¹ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Chalcones
| Technique | Parameter | Typical Chemical Shift (δ) in ppm | Key Features |
| ¹H NMR | Vinylic Proton (Hα) | 6.8 - 7.5 | Doublet, J ≈ 15-16 Hz |
| Vinylic Proton (Hβ) | 7.2 - 7.9 | Doublet, J ≈ 15-16 Hz | |
| Aromatic Protons | 6.5 - 8.2 | Multiplets | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 186 - 197 | |
| β-Carbon (Cβ) | 137 - 145 | ||
| α-Carbon (Cα) | 118 - 128 | ||
| Aromatic Carbons | 110 - 165 |
Table 3: Mass Spectrometry Data for Chalcones
| Ionization Technique | Observation | Common Fragments |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ | Loss of phenyl groups, loss of CO[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Loss of phenyl groups, loss of CO[4] |
| Electron Ionization (EI) | M⁺˙ | Retro-Diels-Alder fragmentation, loss of substituents |
Experimental Workflow for Chalcone Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized chalcone.
Caption: Workflow for the spectroscopic validation of a newly synthesized chalcone.
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data for a newly synthesized chalcone are provided below.
UV-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For chalcones, this technique is highly effective at confirming the presence of the extended conjugated system.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified chalcone (approximately 1-5 mg).
-
Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).[5][6]
-
From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) using the same solvent.[2][7] The final absorbance reading should ideally be between 0.2 and 0.8.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the solvent to be used as the blank.
-
Fill the other cuvette with the chalcone solution.
-
Record the spectrum over a wavelength range of 200-500 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for Band I and Band II.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The frequencies of these vibrations are characteristic of the bonds and functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation (for solid samples):
-
KBr Pellet Method:
-
Grind a small amount of the dry chalcone sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the C=O, C=C, and aromatic C-H functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure and connectivity of atoms in a molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Determine the chemical shift, integration, and multiplicity of each signal. Pay close attention to the coupling constant (J-value) of the vinylic protons to confirm the trans stereochemistry.
-
¹³C NMR: Determine the chemical shift of each carbon signal and compare with expected values, particularly for the carbonyl and vinylic carbons.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated and detected. This provides the molecular weight of the compound and, in many cases, structural information from the fragmentation pattern of the molecular ion.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI, or EI).[3][4][9]
-
Sample Preparation:
-
Prepare a dilute solution of the chalcone (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M]⁺˙, or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a phenyl group or CO).
-
References
- 1. repository.usd.ac.id [repository.usd.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpas.com [ijrpas.com]
- 7. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 2-Hydroxy-2',4'-dimethylchalcone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Hydroxy-2',4'-dimethylchalcone and structurally similar chalcones across various in vitro assays. The information is intended to support research and drug development efforts by offering a consolidated reference of their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Due to the limited availability of comprehensive data on this compound, this guide incorporates findings from closely related derivatives to provide a broader context of its potential bioactivities.
Quantitative Data Summary
The biological activities of this compound and its analogs are summarized below. These tables highlight their efficacy in anti-inflammatory, antioxidant, and anticancer assays, providing a basis for comparative analysis.
Table 1: Anti-inflammatory Activity of 2'-Hydroxychalcone Derivatives
| Compound | Assay | Target/Mediator | Result | Reference |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Lipid Peroxidation | Enzymatic lipid peroxidation | Inhibition | [1] |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Leukotriene B4 (LTB4) Release | LTB4 in human neutrophils | Reduction | [1] |
| 2'-Hydroxy-4-methoxychalcone | Nitric Oxide (NO) Production | iNOS, COX-2 | Attenuation of levels | [2] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | iNOS Protein Expression | iNOS | Reduction | [2] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | Pro-inflammatory Cytokines | IL-1a, IL-6, IL-10 | Downregulation | [2] |
Table 2: Antioxidant Activity of 2'-Hydroxychalcone Derivatives
| Compound | Assay Type | Activity Metric | Result | Reference |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Peroxyl Scavenging | Scavenging activity | Weak | [1] |
| Chalcone with two hydroxyls on ring B (4b) | DPPH Radical Scavenging | % Scavenging ability | 82.4% | [3] |
| Chalcone with two hydroxyls on ring B (4b) | Lipid Peroxidation Inhibition | % Inhibition | 82.3% | [3] |
| Pentahydroxy-substituted chalcone | HOCl Scavenging | IC50 | 1 µM | [2] |
Table 3: Anticancer and Enzyme Inhibitory Activity of 2'-Hydroxychalcone Derivatives
| Compound | Assay Type | Cell Line/Enzyme | Activity Metric | Result | Reference |
| 2'-Hydroxy-4',6'-dimethoxychalcones | Acetylcholinesterase Inhibition | Human AChE | IC50 | 40–85 µM | [4] |
| Chalcone 3c (methoxymethylene on ring A, three methoxy on ring B) | Lipoxygenase (LOX) Inhibition | Soybean LOX | IC50 | 45 µM | [3] |
| Chalcone 4b (two hydroxyls on ring B) | Lipoxygenase (LOX) Inhibition | Soybean LOX | IC50 | 70 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical decays, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated relative to a control.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and incubated.
-
The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24-72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to an untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
3. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
-
Principle: The assay measures the production of prostaglandins (e.g., PGF2α) from arachidonic acid by the COX-2 enzyme. The inhibition of this production is quantified.
-
Procedure:
-
The reaction mixture containing reaction buffer, heme, COX-2 enzyme, and the test compound is pre-incubated.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is stopped after a short incubation period.
-
The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA).
-
The percent inhibition is calculated, and the IC50 value is determined.
-
4. Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by the iNOS enzyme in stimulated macrophage cell lines.
-
Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite, in the cell culture medium using the Griess reagent.
-
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of the test compound.
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored product.
-
The absorbance is measured at a specific wavelength (around 540 nm).
-
The concentration of nitrite is determined from a standard curve, and the percent inhibition of NO production is calculated.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: General experimental workflows for assessing the biological activities of chalcones.
Signaling Pathways
Some 2'-hydroxychalcone derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response.[5][6] Its inhibition is a key target for anti-inflammatory drug development.
Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcone derivatives.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer.[7][8][9]
Caption: Potential inhibition of the PI3K/AKT signaling pathway by 2'-hydroxychalcone derivatives.
References
- 1. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Hydroxy-2',4'-dimethylchalcone
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Hydroxy-2',4'-dimethylchalcone, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
I. Hazard Identification and Personal Protective Equipment (PPE)
A. Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. Should provide a complete seal around the eyes[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Due to the ketone functional group, standard nitrile gloves may not offer sufficient protection[5]. Polyvinyl alcohol (PVA) or butyl rubber gloves are recommended for their resistance to ketones and aromatic compounds[6][7][8]. Gloves should be inspected for any signs of degradation or perforation before use[9]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against chemical splashes and spills[4]. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory[9]. |
| Respiratory Protection | Fume Hood | All handling of this compound in its powdered form or when generating aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure[3][10]. |
B. Logical Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent contamination.
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound, from preparation to use in an experimental setting.
A. Preparation and Weighing
-
Preparation: Before handling the compound, ensure that the workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers[9].
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to contain any airborne powder.
-
Use a dedicated, clean spatula for transferring the solid.
-
To minimize static, an anti-static gun may be used on the weigh boat and container.
-
Close the primary container immediately after dispensing the required amount.
-
B. Experimental Use (Representative Protocol: Claisen-Schmidt Condensation)
The following is a generalized protocol for a Claisen-Schmidt condensation, a common method for synthesizing chalcone derivatives, and illustrates the handling of a chalcone product[11][12].
-
Reaction Setup: In a fume hood, dissolve the appropriate acetophenone and benzaldehyde derivatives in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer[11].
-
Reagent Addition: Slowly add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution[12][13].
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
The chalcone product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold solvent to remove impurities.
-
-
Drying and Storage: Dry the purified this compound product in a desiccator or a vacuum oven at a suitable temperature. Store the final product in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area[14][15].
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
A. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, gloves, and filter paper, should be placed in a dedicated, labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and filtrates containing the compound should be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
B. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office for pickup.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.
References
- 1. echemi.com [echemi.com]
- 2. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. greenwgroup.com [greenwgroup.com]
- 5. hsa.ie [hsa.ie]
- 6. polycohealthline.com [polycohealthline.com]
- 7. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 8. trueppeusa.com [trueppeusa.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2,4'-DIMETHOXY-2'-HYDROXYCHALCONE | | INDOFINE Chemical Company [indofinechemical.com]
- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
